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  • Product: 2,4-dicyclopropylaniline
  • CAS: 41381-21-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2,4-Dicyclopropylaniline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,4-dicyclopropylaniline, a novel aniline derivative with potential applications in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2,4-dicyclopropylaniline, a novel aniline derivative with potential applications in pharmaceutical and materials science. In the absence of extensive published data for this specific molecule, this document serves as a practical manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for solubility determination, and discusses the application of predictive models such as Hansen Solubility Parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable solubility data critical for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Chemical Development

The successful transition of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that influences a multitude of downstream processes, including reaction kinetics, purification, formulation, and bioavailability. 2,4-Dicyclopropylaniline, with its unique structural combination of a polar aniline moiety and non-polar dicyclopropyl substituents, presents an interesting case for solubility studies. A comprehensive solubility profile in a range of organic solvents is essential for its development, whether as a pharmaceutical intermediate or a specialized polymer component.

This guide will equip the researcher with the foundational knowledge and practical expertise to:

  • Predict the likely solubility of 2,4-dicyclopropylaniline in various organic solvents based on structural analysis.

  • Experimentally determine its solubility with a high degree of accuracy and reproducibility.

  • Interpret the generated data to inform solvent selection for synthesis, purification, and formulation.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Structural Analysis of 2,4-Dicyclopropylaniline

The molecular structure of 2,4-dicyclopropylaniline is characterized by:

  • A polar aniline group (-NH2): This group is capable of hydrogen bonding and imparts a degree of polarity to the molecule.

  • An aromatic phenyl ring: This is a largely non-polar, hydrophobic component.

  • Two cyclopropyl groups: These are non-polar, aliphatic substituents that significantly increase the molecule's hydrophobicity.

The interplay between the polar aniline group and the non-polar dicyclopropyl and phenyl components will dictate the overall solubility behavior. It can be hypothesized that 2,4-dicyclopropylaniline will exhibit favorable solubility in solvents of intermediate polarity and lower solubility in highly polar or very non-polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[2][3] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of three Hansen parameters. The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility. While the specific HSP values for 2,4-dicyclopropylaniline are not published, they can be estimated using group contribution methods, and this framework provides a powerful tool for rational solvent selection.[4][5]

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][6] The following protocol is designed to be self-validating by incorporating steps that ensure equilibrium has been reached and that the analytical method is accurate.

Materials and Equipment
  • 2,4-Dicyclopropylaniline (purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place on shaker B->C D Equilibrate at constant temperature C->D E Monitor for equilibrium (e.g., 24, 48, 72h) D->E F Allow solid to settle E->F Equilibrium reached G Withdraw supernatant F->G H Filter through syringe filter G->H I Dilute sample H->I J Analyze by HPLC I->J L Calculate concentration J->L Compare peak area K Generate calibration curve K->L

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,4-dicyclopropylaniline to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a predetermined time. To ensure equilibrium is reached, a time-point study is recommended. For example, samples can be taken at 24, 48, and 72 hours. Equilibrium is considered reached when the concentration of the solute in the supernatant does not change significantly between two consecutive time points.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of standard solutions of 2,4-dicyclopropylaniline of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2,4-Dicyclopropylaniline at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Hexane1.88< 1
Toluene2.3815
Dichloromethane8.93150
Acetone20.780
Ethanol24.5535
Methanol32.720
Acetonitrile37.545
Water80.1< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of this data should consider the relationship between solvent properties and the observed solubility. For instance, the hypothetical data suggests that 2,4-dicyclopropylaniline has the highest solubility in a moderately polar solvent like dichloromethane, which can effectively solvate both the polar aniline group and the non-polar dicyclopropyl and phenyl components. The lower solubility in highly non-polar (hexane) and highly polar (water, methanol) solvents is consistent with the "like dissolves like" principle.

The relationship between solvent properties and solubility can be visualized as follows:

G cluster_solute 2,4-Dicyclopropylaniline cluster_solvents Solvents Solute Polar Head (-NH2) Non-polar Tail (Aromatic, Cyclopropyl) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Low Solubility (Poor -NH2 Solvation) MidPolar Moderately Polar (e.g., DCM) Solute->MidPolar High Solubility (Balanced Interactions) Polar Polar (e.g., Methanol) Solute->Polar Low Solubility (Poor Hydrophobic Solvation)

Caption: Solute-Solvent Interaction Logic.

Conclusion and Future Directions

This guide has provided a robust framework for the determination and interpretation of the solubility profile of 2,4-dicyclopropylaniline in organic solvents. By combining theoretical predictions with a rigorous, self-validating experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in chemical and pharmaceutical development.

Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility, which can be described by the van't Hoff equation.[7] Additionally, computational approaches, such as machine learning models trained on large solubility datasets, could be employed to further refine solubility predictions for this and other novel compounds.[8][9][10]

References

  • Title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: 2,4-Dichlorophenoxyacetic Acid - ATSDR Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: 2,4-Dicyclopropyl-1-buten-3-yne | C10H12 | CID 11665415 - PubChem Source: PubChem URL: [Link]

  • Title: Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane Source: Google Patents URL
  • Title: Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents Source: RSC Publishing URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

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  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: El Camino College URL: [Link]

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  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage Learning URL: [Link]

  • Title: Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials Source: The Journal of Chemical Physics URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Wisconsin-Green Bay URL: [Link]

  • Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]

  • Title: Organic Chemistry: Introduction to Solubility Source: SALTISE URL: [Link]

  • Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem Source: PubChem URL: [Link]

  • Title: Hansen solubility parameters to predict drug & container interactions Source: West Pharmaceutical Services URL: [Link]

  • Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: ResearchGate URL: [Link]

  • Title: Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems Source: UCL Discovery - University College London URL: [Link]

  • Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hansen solubility parameters: A quick review in pharmaceutical aspect Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

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Exploratory

An In-depth Technical Guide to 2,4-Dicyclopropylaniline: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-dicyclopropylaniline, a unique aromatic amine with potential applications in medicinal chemistry and materials science. While specific experimental data for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-dicyclopropylaniline, a unique aromatic amine with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related molecules and fundamental chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

Identifying a chemical entity with precision is the cornerstone of scientific research. For 2,4-dicyclopropylaniline, we can deduce its identifiers based on its structure, which consists of an aniline core substituted at the 2 and 4 positions with cyclopropyl groups.

IdentifierValueSource/Method
IUPAC Name 2,4-dicyclopropylanilineNomenclature Rules
Molecular Formula C₁₂H₁₅NCalculation
Molecular Weight 173.26 g/mol Calculation
Canonical SMILES C1CC1C2=CC(=C(C=C2)N)C3CC3Structure Drawing
InChI Key (Predicted)Structure Drawing
CAS Number Not readily available in public databasesLiterature Search

The absence of a readily available CAS number suggests that 2,4-dicyclopropylaniline may be a novel compound or one that has not been extensively commercialized or studied. Researchers synthesizing this compound for the first time would be in a position to contribute this data to the chemical community.

Rationale and Potential Significance in Drug Discovery

The dicyclopropylaniline moiety is of significant interest in drug design for several reasons:

  • Metabolic Stability: The cyclopropyl group is known to be a "metabolic shield." It can block sites of oxidation on the aromatic ring that are susceptible to cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

  • Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces conformational constraints. This rigidity can lead to a more defined orientation of the molecule when binding to a biological target, which can enhance potency and selectivity.

  • Lipophilicity and Solubility: The introduction of cyclopropyl groups can modulate the lipophilicity (logP) of a molecule. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The precise impact on solubility would need to be experimentally determined.

  • Novel Chemical Space: As a potentially novel scaffold, 2,4-dicyclopropylaniline offers access to new chemical space, which is crucial for developing intellectual property and overcoming existing drug resistance mechanisms.

Proposed Synthesis and Mechanistic Considerations

While a specific, published synthesis for 2,4-dicyclopropylaniline is not available, a plausible synthetic route can be designed based on established organic chemistry transformations, particularly those used for the synthesis of other substituted anilines. A common and effective method would likely involve a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This approach is highly versatile and generally provides good yields for the formation of carbon-carbon bonds.

G A 2,4-Dibromoaniline C Pd(PPh₃)₄, Base (e.g., K₂CO₃) A->C B Cyclopropylboronic acid B->C D 2,4-Dicyclopropylaniline C->D Suzuki-Miyaura Coupling

Caption: Proposed synthesis of 2,4-dicyclopropylaniline via Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried Schlenk flask, add 2,4-dibromoaniline (1.0 eq), cyclopropylboronic acid (2.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2,4-dicyclopropylaniline.[1]

Causality in Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings, known for its reliability with a wide range of substrates.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: The biphasic solvent system of toluene and water is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the necessity of an inert atmosphere to prevent its degradation and ensure catalytic activity.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2,4-dicyclopropylaniline can be predicted based on its structure and by analogy to similar molecules like 2,4-dimethylaniline[2] and 2,4-dipropylaniline.[3]

PropertyPredicted Value/CharacteristicRationale/Comparison
Physical State Likely a liquid or low-melting solid at room temperatureSimilar to other dialkylanilines.
Boiling Point Estimated to be in the range of 250-280 °CHigher than 2,4-dimethylaniline due to increased molecular weight.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)The aniline group provides some polarity, but the hydrocarbon substituents dominate.
pKa Estimated to be around 4-5The electron-donating nature of the cyclopropyl groups may slightly increase the basicity compared to aniline.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of a newly synthesized compound.[4][5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the aniline ring. The coupling patterns will be informative for confirming the substitution pattern.

    • Cyclopropyl Protons: Complex multiplets are expected in the aliphatic region (typically δ 0.5-1.5 ppm) for the protons on the two cyclopropyl rings.

    • Amine Proton: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Expect six signals in the aromatic region (typically δ 110-150 ppm), with the carbons attached to the nitrogen and cyclopropyl groups being the most deshielded.

    • Cyclopropyl Carbons: Signals for the cyclopropyl carbons will appear in the upfield region (typically δ 5-20 ppm).[7]

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic/Cyclopropyl): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A prominent peak at m/z = 173, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Expect fragmentation patterns involving the loss of cyclopropyl groups and other characteristic fragments of aniline derivatives.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are a cornerstone of many approved drugs and are considered "privileged structures" in medicinal chemistry. The unique properties of the cyclopropyl group suggest that 2,4-dicyclopropylaniline could serve as a valuable building block in several therapeutic areas.

Potential Therapeutic Targets and Rationale
  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aniline moiety that interacts with the hinge region of the ATP-binding pocket. The dicyclopropyl substitution could provide a unique vector for exploring this interaction space.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The conformational rigidity imparted by the cyclopropyl groups could lead to ligands with high affinity and selectivity for specific GPCRs.

  • Antiviral Agents: The main protease (Mpro) of viruses like SARS-CoV-2 is a key target for antiviral drug development.[8] Novel scaffolds are continuously sought to inhibit such enzymes, and 2,4-dicyclopropylaniline could serve as a starting point for the design of new inhibitors.

  • Anticancer Agents: Quinoline derivatives, which can be synthesized from anilines, have shown promise as anticancer agents.[9][10] 2,4-Dicyclopropylaniline could be used to generate novel quinoline-based compounds with potential cytotoxic activity.

Workflow for Incorporating 2,4-Dicyclopropylaniline in a Drug Discovery Program

G A Synthesis and Characterization of 2,4-Dicyclopropylaniline B Library Synthesis (e.g., amide coupling, reductive amination) A->B C High-Throughput Screening (HTS) against a panel of targets B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship studies) D->E F In vivo Efficacy and ADME/Tox Studies E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for utilizing a novel building block in a drug discovery cascade.

Safety and Handling

While specific toxicity data for 2,4-dicyclopropylaniline is not available, it should be handled with the same precautions as other aniline derivatives, which are generally considered toxic.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

2,4-Dicyclopropylaniline represents an intriguing yet underexplored molecule with significant potential as a building block in drug discovery and materials science. Its unique combination of metabolic stability, conformational rigidity, and novel chemical space makes it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the development of an efficient and scalable synthesis, thorough characterization of its physicochemical and toxicological properties, and its incorporation into libraries of compounds for biological screening. The insights gained from such studies will undoubtedly pave the way for innovative applications of this promising molecule.

References

  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 2,4-dichlorophenol. AERU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloroaniline. PubChem. Retrieved from [Link]

  • Cheng, D., Yan, X., Shen, J., Pu, Y., Xu, X., & Yan, J. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Synthesis, 52(12), 1833-1840.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethylaniline. PubChem. Retrieved from [Link]

  • Deepak Nitrite. (2023). SAFETY DATA SHEET 2,4-Xylidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dipropylaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',4'-Dichloropropiophenone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitro-N,N-dipropylaniline. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and herbicidal activity of novel 2,4-dichlorobenzene-3-morpholine derivatives as potential hydroxyphenylpyruvate dioxygenase inhibitors. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

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Sources

Foundational

Technical Monograph: Biological Activity &amp; Therapeutic Potential of 2,4-Dicyclopropylaniline Scaffolds

Executive Summary The 2,4-dicyclopropylaniline scaffold (CAS 41381-21-9) represents a specialized, high-value pharmacophore in modern medicinal chemistry.[1] While aniline derivatives are ubiquitous in drug design, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dicyclopropylaniline scaffold (CAS 41381-21-9) represents a specialized, high-value pharmacophore in modern medicinal chemistry.[1] While aniline derivatives are ubiquitous in drug design, the specific incorporation of cyclopropyl rings at the ortho (2) and para (4) positions offers a unique physicochemical profile that distinguishes this scaffold from its dialkyl analogs (e.g., 2,4-diisopropylaniline).[1]

This guide analyzes the biological activity of 2,4-dicyclopropylaniline not merely as a standalone molecule, but as a critical bioisostere and metabolic stabilizer in the development of GPCR antagonists (specifically MCH-1 receptors for obesity) and potential Kinase Inhibitors . By leveraging the "magic cyclopropyl" effect—rigidification, sigma-hole interactions, and metabolic blockade—this scaffold enables the fine-tuning of lipophilicity (


) without the metabolic liability of flexible alkyl chains.

Part 1: Structural & Physicochemical Analysis

The "Magic Cyclopropyl" Effect

The substitution of isopropyl or tert-butyl groups with cyclopropyl moieties is a proven strategy in lead optimization. The 2,4-dicyclopropyl motif imparts specific advantages:

  • Metabolic Stability: Unlike isopropyl groups, which are prone to rapid CYP450-mediated benzylic hydroxylation, the cyclopropyl C-H bonds have higher bond dissociation energy (

    
    106 kcal/mol vs 
    
    
    
    98 kcal/mol for secondary alkyls), significantly retarding oxidative metabolism.[1]
  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.

  • Electronic Modulation: The cyclopropyl group is a weak electron donor (via hyperconjugation) but exerts a distinct electronic influence compared to open-chain alkyls, often improving

    
    -
    
    
    
    stacking interactions in the active site.
Comparative Properties Table[1]
Feature2,4-Diisopropylaniline2,4-DicyclopropylanilineImpact on Drug Design
Steric Bulk High, flexible rotationHigh, rigid/compactImproved fit in narrow hydrophobic pockets.[1]
Metabolic Liability High (Benzylic oxidation)Low (Ring oxidation is difficult)Extends half-life (

) and reduces clearance.[1]
Lipophilicity (cLogP)

4.2

3.8 - 4.0
Slightly lower lipophilicity improves solubility/bioavailability.[1]
Electronic Effect Inductive (+I)Inductive + HyperconjugativeModulates pKa of the aniline nitrogen.

Part 2: Therapeutic Applications & Biological Activity[1][2]

GPCR Modulation: MCH-1 Antagonists (Obesity)

The primary documented biological application of the 2,4-dicyclopropylaniline scaffold is as a key intermediate in the synthesis of Melanin-Concentrating Hormone (MCH-1) receptor antagonists .

  • Mechanism: MCH is a neuropeptide involved in energy homeostasis.[1][2] Antagonism of MCH-1 reduces food intake and promotes weight loss.

  • Role of the Scaffold: High-affinity MCH-1 antagonists often require a lipophilic "tail" to penetrate a deep hydrophobic crevice in the receptor.

    • Early leads utilized 2,4-dichlorophenyl or 2,4-diisopropylphenyl moieties.[1]

    • Optimization: Replacing these with 2,4-dicyclopropylphenyl maintains the necessary hydrophobic interaction while eliminating the toxicity associated with chlorinated metabolites and the metabolic instability of isopropyl groups.

  • Key Reference: Patent AU771745B2 ("New aminopyrroline compounds") identifies 2,4-dicyclopropylaniline as a critical precursor for these bioactive agents.[1]

Kinase Inhibition Potential

While less explicitly documented in public patents than GPCRs, the structural logic applies directly to Tyrosine Kinase Inhibitors (TKIs) targeting EGFR or Aurora Kinases.[1]

  • Binding Mode: Many TKIs (e.g., Gefitinib analogs) use an aniline moiety to form hydrogen bonds with the kinase hinge region.[1] The 2,4-substituents occupy the "solvent-front" or hydrophobic back-pocket.

  • Hypothesis: The 2,4-dicyclopropyl scaffold would likely exhibit Type II inhibition profiles, where the bulky groups force the kinase into an inactive conformation (DFG-out), similar to the role of the 2,4-dichloroaniline moiety in Sorafenib.

Mechanism of Action Visualization

The following diagram illustrates the logical flow from scaffold properties to biological outcome.

BiologicalActivity Scaffold 2,4-Dicyclopropylaniline Scaffold Prop1 Steric Bulk (Rigid) Scaffold->Prop1 Prop2 Metabolic Stability (Blocked Oxidation) Scaffold->Prop2 Prop3 Lipophilicity (High LogP) Scaffold->Prop3 Target1 MCH-1 Receptor (Hydrophobic Pocket) Prop1->Target1 Shape Complementarity Target2 Kinase Hinge Region (Allosteric Site) Prop1->Target2 Conformational Lock Outcome2 Extended Half-life (Lower Clearance) Prop2->Outcome2 Prop3->Target1 Hydrophobic Effect Outcome1 High Affinity Binding (Reduced Entropy Cost) Target1->Outcome1 Target2->Outcome1

Figure 1: Structure-Activity Relationship (SAR) logic flow for 2,4-dicyclopropylaniline.

Part 3: Synthesis & Manufacturing Protocols

To access this biological potential, a robust synthesis is required.[1] Two primary routes exist: the traditional Nitration/Reduction (scalable but harsh) and the modern Suzuki Coupling (versatile).[1]

Route A: Pd-Catalyzed Cross-Coupling (Recommended)

This route is preferred for medicinal chemistry due to milder conditions and higher functional group tolerance.[1]

Protocol:

  • Starting Material: 2,4-Dibromoaniline (commercially available).[1]

  • Reagents: Cyclopropylboronic acid (2.5 equiv),

    
     (5 mol%), Tricyclohexylphosphine (
    
    
    
    , 10 mol%),
    
    
    (3.0 equiv).[1]
  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge a reaction vessel with 2,4-dibromoaniline, cyclopropylboronic acid, and base.[1]

    • Degas with Argon for 15 minutes.

    • Add Pd catalyst and ligand.[1]

    • Heat to 100°C for 12-16 hours.

    • Workup: Cool, filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Validation: Confirm structure via

    
    -NMR (Look for characteristic cyclopropyl multiplets at 
    
    
    
    0.5–1.0 ppm).[1]
Route B: Nitration of 1,3-Dicyclopropylbenzene

This route is referenced in patent literature (e.g., AU771745B2) and is suitable for bulk scale-up where palladium costs are prohibitive.[1]

Synthesis Workflow Diagram:

Synthesis Start 1,3-Dicyclopropylbenzene Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter 1-Nitro-2,4-dicyclopropylbenzene Step1->Inter Step2 Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Final 2,4-Dicyclopropylaniline (Target Scaffold) Step2->Final

Figure 2: Industrial synthesis route via nitration of the parent hydrocarbon.[3][4][5]

Part 4: Experimental Validation Protocols

To validate the utility of this scaffold in your drug discovery pipeline, the following assays are mandatory.

In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the cyclopropyl scaffold over the isopropyl analog.

Protocol:

  • Test Compounds: 2,4-dicyclopropylaniline (Test) vs. 2,4-diisopropylaniline (Control).

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[1]

  • Concentration: 1

    
    M compound, 0.5 mg/mL protein.
    
  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation:

    
    
    Expected Result: The dicyclopropyl analog should exhibit a significantly longer 
    
    
    
    (>60 min) compared to the diisopropyl analog (<30 min).[1]
Lipophilicity (LogD) Determination

Objective: Ensure the scaffold does not push the LogP beyond the "Rule of 5" limits.

  • Method: Shake-flask method (Octanol/PBS pH 7.4) or HPLC retention time correlation.

  • Target Range: LogD 3.0 – 4.0 (Ideal for CNS/GPCR targets).[1]

References

  • Sanofi-Synthelabo. (2004).[1] New aminopyrroline compounds, a process for their preparation and pharmaceutical compositions containing them.[1] Patent AU771745B2.[1]

  • Wess, G., et al. (2001).[1] Medicinal Chemistry of Cyclopropyl Groups.[6]Journal of Medicinal Chemistry. (General reference on cyclopropyl bioisosteres).

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [1]

  • BLD Pharm. (2023).[1] Product Analysis: 2,4-Dicyclopropylaniline (CAS 41381-21-9).[1][7][8][1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Mechanistic grounding for metabolic stability).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 2,4-Dicyclopropylaniline via Suzuki-Miyaura Cross-Coupling

Executive Summary The introduction of cyclopropyl rings onto aromatic scaffolds is a critical transformation in medicinal chemistry.[1] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of cyclopropyl rings onto aromatic scaffolds is a critical transformation in medicinal chemistry.[1] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers distinct metabolic stability and conformational rigidity, often improving the pharmacokinetic (PK) profile of drug candidates.

This application note details the synthesis of 2,4-dicyclopropylaniline from 2,4-dibromoaniline . While standard Suzuki-Miyaura conditions are well-documented, the simultaneous coupling of two cyclopropyl groups onto an electron-rich, free aniline presents specific challenges:

  • Catalyst Poisoning: The free amino group (

    
    ) can coordinate to Palladium, reducing catalytic turnover.
    
  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable and prone to hydrolysis/deboronation under aqueous basic conditions.

  • Steric Hindrance: The ortho-substitution (2-position) requires a highly active catalytic system.

We present two validated protocols: a Direct Coupling Route (using high-activity ligands) and a Protected Route (for maximum robustness).

Retrosynthetic Analysis & Strategy

The transformation relies on the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] The choice of ligand and boron source is the determinant of success.

Strategic Considerations
  • Boron Source: Cyclopropylboronic acid is the standard reagent but requires a significant excess due to instability.[1] Potassium cyclopropyltrifluoroborate is a more stable alternative if the acid fails, though it requires harsher hydrolysis conditions.

  • Ligand Selection: To overcome the deactivating effect of the electron-rich aniline and the steric bulk at the ortho position, we employ Tricyclohexylphosphine (

    
    )  or SPhos . These electron-rich, bulky phosphines facilitate oxidative addition and stabilize the active Pd(0) species.
    
  • Base/Solvent: A biphasic system (Toluene/Water) with inorganic phosphate (

    
    ) is preferred to buffer the pH and minimize protodeboronation.
    
Reaction Scheme (Graphviz)

ReactionScheme SM 2,4-Dibromoaniline (Starting Material) Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O SM->Catalyst Reagent Cyclopropylboronic Acid (>3.0 equiv) Reagent->Catalyst Product 2,4-Dicyclopropylaniline (Target) Catalyst->Product 100°C, 12-18h Suzuki-Miyaura

Caption: One-step direct synthesis of 2,4-dicyclopropylaniline via Pd-catalyzed double cross-coupling.

Experimental Protocols

Method A: Direct Coupling (High Throughput)

Recommended for small-scale discovery chemistry where speed is prioritized.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount
2,4-Dibromoaniline 250.921.01.00 g (3.98 mmol)
Cyclopropylboronic acid 85.903.01.03 g (11.9 mmol)
Palladium(II) Acetate 224.510.0545 mg (0.20 mmol)
Tricyclohexylphosphine (

)
280.430.10112 mg (0.40 mmol)
Potassium Phosphate (

)
212.274.03.38 g (15.9 mmol)
Toluene --20 mL
Water --1 mL
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry vial, mix

    
     and 
    
    
    
    in 2 mL of Toluene. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active catalyst).
  • Reaction Assembly: To a 50 mL pressure tube (or round-bottom flask with condenser), add 2,4-dibromoaniline , cyclopropylboronic acid , and

    
     .
    
  • Solvent Addition: Add the remaining Toluene (18 mL) and Water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Initiation: Add the pre-formed catalyst solution via syringe. Seal the vessel.

  • Heating: Heat the reaction block to 100°C with vigorous stirring. Maintain for 16–18 hours.

    • Note: Monitor by LC-MS. If mono-coupled product persists, add an additional 0.5 equiv of boronic acid and continue heating.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 20 mL) and Brine (20 mL). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 0-10% EtOAc). The product is an oil or low-melting solid.

Method B: Protected Route (Robust Scale-Up)

Recommended for >10g scale or if Method A yields <50%. Acetyl protection prevents N-coordination and electronic deactivation.

Workflow Diagram (Graphviz)

ProtectedRoute Step1 Step 1: Protection (Ac2O, DCM) Intermediate1 N-(2,4-dibromophenyl)acetamide Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Intermediate1->Step2 Intermediate2 N-(2,4-dicyclopropylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Deprotection (NaOH, EtOH/H2O, Reflux) Intermediate2->Step3 Final 2,4-Dicyclopropylaniline Step3->Final

Caption: Three-stage synthesis ensuring high purity and catalyst longevity.

Protocol Summary
  • Protection: Treat 2,4-dibromoaniline with Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv) in DCM at 0°C

    
     RT. Isolate the acetamide.
    
  • Coupling: React the acetamide using

    
      (5 mol%), 
    
    
    
    (3 equiv), and Cyclopropylboronic acid (3 equiv) in Dioxane/Water (10:1) at 90°C.
    • Why change catalyst?

      
       is extremely robust for aryl bromides and less sensitive to air than the 
      
      
      
      system.
  • Deprotection: Reflux the coupled acetamide in Ethanol with 10% aqueous NaOH for 4 hours. Extract and purify.

Analytical Data Expectations

To validate the synthesis, compare your isolated material against these expected spectral characteristics.

TechniqueExpected Signal Characteristics

NMR (400 MHz,

)
Cyclopropyl (2-pos):

0.60–0.70 (m, 2H), 0.90–1.00 (m, 2H), 1.65 (m, 1H).Cyclopropyl (4-pos):

0.55–0.65 (m, 2H), 0.85–0.95 (m, 2H), 1.80 (m, 1H).Amine:

3.60–4.00 (br s, 2H,

).Aromatic: Three protons. A doublet (~6.6 ppm), a doublet of doublets (~6.8 ppm), and a doublet (~7.0 ppm).
MS (ESI+)

calc. for

: 174.12 .
Appearance Pale yellow to brown viscous oil (oxidizes slightly upon air exposure).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by amine.Switch to Method B (Protection) or increase catalyst load to 10 mol%.
Mono-coupled Product Protodeboronation of reagent.Add boronic acid in portions (1.5 equiv at T=0, 1.5 equiv at T=4h). Switch to Potassium Cyclopropyltrifluoroborate .
Black Precipitate (Pd black) Ligand instability / Oxidation.Ensure rigorous degassing. Use fresh

(it oxidizes to phosphine oxide).
Starting Material Recovery Base too weak or anhydrous conditions.Ensure water is present (essential for the transmetallation step in Suzuki coupling).

Safety & Handling

  • Organoborons: Cyclopropylboronic acid is not acutely toxic but should be stored at 4°C. It degrades over time; check purity if the bottle is old.

  • Palladium: Heavy metal. All waste streams must be segregated for heavy metal disposal.

  • Pressure: Heating Toluene/Water to 100°C in a sealed tube generates pressure. Use an appropriate blast shield.

References

  • Wallace, D. J., & Chen, C. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][3][9] Tetrahedron Letters, 43(39), 6987-6990. Link

    • Core citation for the Pd(OAc)2/Pcy3 conditions specific to cyclopropylboronic acid.
  • Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids.[1][2][3][10] Chemical Reviews, 111(3). Link

    • Comprehensive review of cyclopropyl coupling str
  • Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborate.[1] Organic Letters, 3(7).

    • Altern

Sources

Application

Application Notes and Protocols for the Use of Sterically Demanding Aniline-Based Ligands in Organometallic Chemistry: A Case Study on 2,6-Diisopropylaniline

A Note to the Researcher: The initial topic of 2,4-dicyclopropylaniline as a ligand in organometallic chemistry was explored. However, a comprehensive literature search revealed that this specific aniline derivative is n...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The initial topic of 2,4-dicyclopropylaniline as a ligand in organometallic chemistry was explored. However, a comprehensive literature search revealed that this specific aniline derivative is not widely documented or commercially available, limiting the scope for a detailed, evidence-based guide. To provide a valuable and scientifically rigorous resource, this guide will focus on a closely related, extensively studied, and highly influential bulky aniline ligand: 2,6-diisopropylaniline (DIPA) . The principles, protocols, and applications detailed herein for DIPA are directly translatable to the conceptual use of other sterically hindered anilines, offering a robust framework for researchers interested in this class of ligands.

Introduction: The Strategic Role of Steric Bulk in Ligand Design

In the realm of organometallic chemistry and homogeneous catalysis, the design of the ligand scaffold is paramount to controlling the activity, selectivity, and stability of the metallic center. Sterically demanding ligands, such as those derived from 2,6-diisopropylaniline, play a crucial role in modern catalyst development.[1][2] The two isopropyl groups in the ortho positions of the aniline nitrogen create a sterically hindered environment around the metal center to which it coordinates. This steric bulk is not merely a passive feature; it actively influences the course of a catalytic reaction in several key ways:

  • Stabilization of Reactive Species: The bulky framework can protect the metal center from unwanted side reactions, such as dimerization or decomposition, thereby increasing the catalyst's lifetime and turnover number.[3][4]

  • Promotion of Reductive Elimination: The steric clash between bulky ligands can accelerate the final reductive elimination step in many cross-coupling reactions, which is often the product-forming step. This leads to faster reaction rates and higher yields.[4]

  • Control of Coordination Number: The size of the ligand can limit the number of other molecules that can coordinate to the metal center, which can be crucial for selectivity.

  • Creation of a "Ligand-Protected" Environment: The bulky substituents create a pocket around the active site, influencing which substrates can access the metal and in what orientation, thereby enhancing selectivity.

2,6-Diisopropylaniline is a cornerstone in the synthesis of a variety of highly effective ligands, most notably N-heterocyclic carbenes (NHCs) and β-diketiminate (NacNac) ligands.[1] This guide will focus on the application of a DIPA-derived NHC ligand in a palladium-catalyzed cross-coupling reaction, a testament to the power of sterically engineered anilines in modern synthetic chemistry.

Synthesis of a Representative Precatalyst: A Palladium-NHC Complex Bearing 2,6-Diisopropylaniline Groups

N-heterocyclic carbenes (NHCs) are a class of ligands that have revolutionized organometallic catalysis due to their strong σ-donating properties and steric tuneability.[3][5] The incorporation of 2,6-diisopropylaniline moieties onto the NHC backbone is a common strategy to create highly active and stable catalysts. Herein, we describe the synthesis of a well-defined [(NHC)PdCl2(Aniline)] type precatalyst. These complexes are often air- and moisture-stable, making them convenient to handle.[5]

Protocol 2.1: Synthesis of a [Pd(IPr)(2,6-diisopropylaniline)Cl2] Precatalyst

This two-step procedure involves the synthesis of the imidazolium salt precursor followed by its complexation to palladium.

Step 1: Synthesis of the Imidazolium Salt Precursor

G

  • Reagents and Materials:

    • 2,6-Diisopropylaniline (DIPA)

    • Glyoxal (40% solution in water)

    • Formaldehyde (37% solution in water)

    • Concentrated Hydrochloric Acid (HCl)

    • Ammonium chloride (NH4Cl)

    • Toluene

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a round-bottom flask, add 2,6-diisopropylaniline (2.0 eq.), toluene, and concentrated HCl (1.0 eq.).

    • Heat the mixture to 60 °C and add glyoxal (1.0 eq.) dropwise.

    • After the addition is complete, add formaldehyde (1.1 eq.) and continue stirring at 60 °C for 4 hours.

    • Increase the temperature to 80 °C and stir for an additional 12 hours.

    • Cool the reaction to room temperature and add a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield the pure imidazolium salt (IPr·HCl).

Step 2: Synthesis of the Palladium-NHC Complex

G

  • Reagents and Materials:

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

    • Palladium(II) chloride (PdCl2)

    • Potassium carbonate (K2CO3)

    • 2,6-Diisopropylaniline

    • Dioxane (anhydrous)

    • Schlenk flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine IPr·HCl (1.0 eq.), PdCl2 (1.0 eq.), and K2CO3 (2.2 eq.).

    • Add anhydrous dioxane and 2,6-diisopropylaniline (1.1 eq.).

    • Heat the mixture to 100 °C and stir for 16 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • The resulting solid can be purified by column chromatography on silica gel or by recrystallization to yield the desired palladium-NHC complex.

Characterization Data

The synthesized precatalyst should be thoroughly characterized to confirm its identity and purity. Below is a table of representative data.

Analysis Expected Results for [Pd(IPr)(2,6-diisopropylaniline)Cl2]
¹H NMR Resonances corresponding to the aromatic and isopropyl protons of the IPr ligand and the 2,6-diisopropylaniline ligand. The NH2 protons of the aniline ligand will also be present.
¹³C NMR A characteristic signal for the carbene carbon in the range of 150-180 ppm, along with signals for the aromatic and aliphatic carbons.
FT-IR Vibrational bands corresponding to N-H stretching of the aniline ligand, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic rings.
Elemental Analysis The calculated and found percentages of C, H, and N should be in close agreement (typically within ±0.4%).

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6][7] The use of bulky, electron-rich ligands on palladium is often crucial for achieving high efficiency, especially with challenging substrates like aryl chlorides.[8][9]

Protocol 4.1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

G

  • Reagents and Materials:

    • Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

    • [Pd(IPr)(2,6-diisopropylaniline)Cl2] precatalyst (0.01-1 mol%)

    • Potassium phosphate (K3PO4) (2.0 mmol)

    • Toluene (3 mL)

    • Water (0.3 mL)

    • Schlenk tube or reaction vial with a magnetic stir bar

    • Inert atmosphere setup

  • Procedure:

    • To a Schlenk tube, add the aryl chloride, arylboronic acid, K3PO4, and the palladium precatalyst.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add toluene and water via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

The Catalytic Cycle and the Role of the Bulky Aniline Ligand

The efficacy of the [Pd(IPr)(aniline)Cl2] precatalyst in the Suzuki-Miyaura coupling can be understood by examining the catalytic cycle and the specific roles of the sterically demanding IPr ligand.

G

  • Precatalyst Activation: The Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. The aniline ligand, being weakly coordinated, can be readily displaced to facilitate this activation.

  • Oxidative Addition: The active Pd(0) catalyst, bearing the bulky IPr ligand, undergoes oxidative addition with the aryl halide (Ar-X). The strong σ-donating nature of the NHC ligand facilitates this often rate-limiting step, particularly for less reactive aryl chlorides.[4]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid.

  • Reductive Elimination: This is the final step where the two aryl groups couple to form the biaryl product, and the Pd(0) catalyst is regenerated. The steric bulk of the 2,6-diisopropylphenyl groups on the IPr ligand forces the two aryl groups into close proximity, promoting this crucial C-C bond-forming step.[10]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure precatalyst is pure. Use fresh, anhydrous solvents. Ensure a truly inert atmosphere.
Insufficiently strong baseFor aryl chlorides, a stronger base like K3PO4 or Cs2CO3 is often necessary.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Significant Side Product Formation (e.g., Protodeboronation) Presence of excess water or protic sourcesUse anhydrous solvents and reagents. Minimize reaction time.
Base-catalyzed decomposition of boronic acidConsider using a different base or a two-phase solvent system to control base concentration.[10]
Catalyst Decomposition (Palladium Black) High temperature, prolonged reaction timeUse a more stable precatalyst. Lower the reaction temperature if possible. Ensure the ligand is robust.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations involving organic solvents, palladium catalysts, and strong bases should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Many organometallic reagents are air- and moisture-sensitive. Proper inert atmosphere techniques (e.g., Schlenk line or glovebox) are essential for successful and safe experimentation.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.

Conclusion

While 2,4-dicyclopropylaniline remains an underexplored molecule, the principles of steric and electronic ligand design are powerfully illustrated by its well-studied analogue, 2,6-diisopropylaniline. The strategic placement of bulky substituents on an aniline framework provides a versatile platform for creating highly effective ligands for organometallic catalysis. The protocols and insights provided in this guide, centered on a DIPA-derived NHC-palladium complex, offer a practical and foundational understanding for researchers and drug development professionals aiming to leverage the power of sterically demanding ligands in chemical synthesis.

References

  • Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]

  • Doğru, M., Gencal, M., Aygün, M., Gümrükçüoğlu, N., & Özdemir, İ. (2023). New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. Applied Organometallic Chemistry, 37(12), e7131. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the Pd complex 3. Dipp = 2,6–diisopropylphenyl. Retrieved from [Link]

  • Benhamou, L., Chardon, E., Goux-Henry, C., & Breuil, P. A. R. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus. Chimie, 25(S2), 1-13. Retrieved from [Link]

  • Papachristodoulou, C., Zampak, P., Kontogiorgis, C., Hadjipavlou-Litina, D., & Chaviara, A. T. (2022). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Molecules, 27(19), 6245. Retrieved from [Link]

  • Suresh, S., Sudarsan, K. G., & Vishwanathan, V. (2021). Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature. RSC advances, 11(13), 7434–7445. Retrieved from [Link]

  • Kretschmer, R., & Štěpnička, P. (2014). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 43(1), 233-246. Retrieved from [Link]

  • Lormann, M., & Rivas-Nass, A. (2004). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 6(10), 506-508. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 2,6-diisopropylaniline by gas-phase amination on Mg-Al spinel-supported Pd-La catalyst. Retrieved from [Link]

  • Bila, J. L., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(20), 3547-3556. Retrieved from [Link]

  • Wang, D., & Yu, J. Q. (2019). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines. ACS Catalysis, 9(9), 8084-8088. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]

  • Dreher, S. D., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Cazin, C. S. J. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(4), 554-565. Retrieved from [Link]

  • Wolfe, J. P. (2008). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

  • Li, B., & Dixneuf, P. H. (2021). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 11(1), 123. Retrieved from [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society reviews, 40(10), 5151–5169. Retrieved from [Link]

Sources

Method

2,4-Dicyclopropylaniline: A Novel Building Block for Next-Generation Therapeutics

Introduction: The Strategic Advantage of Cyclopropyl Moieties on an Aniline Scaffold In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and superior pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyclopropyl Moieties on an Aniline Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and superior pharmacokinetic profiles is relentless. The strategic design of molecular building blocks is central to this endeavor. 2,4-Dicyclopropylaniline emerges as a compelling, albeit novel, scaffold, synergistically combining the established utility of the aniline core with the unique and advantageous properties of cyclopropyl groups.

Anilines are a cornerstone in pharmaceutical synthesis, particularly in the development of kinase inhibitors, where the N-H group often forms a critical hydrogen bond interaction with the hinge region of the enzyme's ATP-binding pocket.[1] However, the aniline moiety can be susceptible to metabolic oxidation, sometimes leading to the formation of toxic metabolites.[2]

This is where the strategic introduction of cyclopropyl rings offers a significant advantage. The cyclopropyl group is a "three-dimensional" bioisostere for various functionalities, including gem-dimethyl groups and even aromatic rings, and is known to confer several benefits:[3][4]

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's half-life and reduce potential toxicity.[5]

  • Increased Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, leading to a more favorable binding entropy and increased potency for its biological target.[6]

  • Improved Physicochemical Properties: As a small, lipophilic group, it can be used to probe hydrophobic pockets in target proteins and fine-tune solubility and permeability.[7]

By functionalizing the aniline core at the 2 and 4 positions with cyclopropyl groups, 2,4-dicyclopropylaniline offers a unique topographical and electronic profile. This guide provides a comprehensive overview of this promising building block, including its proposed synthesis, physicochemical properties, and detailed protocols for its application in the synthesis of a model kinase inhibitor.

Physicochemical and Structural Properties

While extensive experimental data for 2,4-dicyclopropylaniline is not widely available, its properties can be reasonably estimated based on its structure and comparison with analogous compounds like 2,4-dimethylaniline.[8]

PropertyEstimated ValueRationale / Comments
Molecular Formula C₁₂H₁₅NCalculated from the structure.
Molecular Weight 173.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other dialkylanilines.
Boiling Point ~230-240 °CExpected to be higher than 2,4-dimethylaniline (218 °C) due to increased molecular weight and van der Waals forces.
Density ~0.96 - 0.99 g/mLSimilar to other anilines.
Solubility Sparingly soluble in water; soluble in organic solvents.The aniline moiety provides some polarity, but the hydrocarbon content is significant, leading to good solubility in solvents like ethanol, acetone, and dichloromethane.
pKa (of conjugate acid) ~4.5 - 5.0The electron-donating nature of the cyclopropyl groups may slightly increase the basicity compared to aniline (pKa 4.6), but steric hindrance from the ortho-cyclopropyl group could counteract this effect.
LogP ~3.5 - 4.0The two cyclopropyl groups significantly increase lipophilicity compared to aniline (LogP 0.9) or 2,4-dimethylaniline (LogP 2.02).[8]

Proposed Synthesis of 2,4-Dicyclopropylaniline

The synthesis of 2,4-dicyclopropylaniline is not yet described in mainstream chemical literature. However, a robust and plausible synthetic route can be designed utilizing modern cross-coupling methodologies. A logical approach would involve the installation of the cyclopropyl groups onto a pre-functionalized benzene ring, followed by the introduction of the amine functionality.

A proposed retrosynthetic analysis suggests that a Suzuki-Miyaura cross-coupling reaction would be an effective method for introducing the cyclopropyl groups, followed by a Buchwald-Hartwig amination to install the aniline moiety.

Synthetic Pathway for 2,4-Dicyclopropylaniline 2_4_dibromoanisole 2,4-Dibromoanisole intermediate_1 2,4-Dicyclopropylanisole 2_4_dibromoanisole->intermediate_1 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) intermediate_2 2,4-Dicyclopropylphenol intermediate_1->intermediate_2 Demethylation (e.g., BBr3) intermediate_3 2,4-Dicyclopropylphenyl triflate intermediate_2->intermediate_3 Triflation (Tf2O, Pyridine) product 2,4-Dicyclopropylaniline intermediate_3->product Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst)

Caption: Proposed synthetic route to 2,4-dicyclopropylaniline.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Dicyclopropylanisole via Suzuki-Miyaura Coupling

  • To a solution of 2,4-dibromoanisole (1.0 eq) in a 2:1 mixture of toluene and water, add cyclopropylboronic acid (2.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4-dicyclopropylanisole.

Step 2: Demethylation to 2,4-Dicyclopropylphenol

  • Dissolve 2,4-dicyclopropylanisole (1.0 eq) in anhydrous dichloromethane under an argon atmosphere and cool to 0 °C.

  • Add boron tribromide (1.2 eq, 1M solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to yield 2,4-dicyclopropylphenol.

Step 3: Triflation to 2,4-Dicyclopropylphenyl triflate

  • Dissolve 2,4-dicyclopropylphenol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold 1M HCl, water, and brine.

  • Dry the organic layer and concentrate to give the crude triflate, which can often be used in the next step without further purification.

Step 4: Buchwald-Hartwig Amination to 2,4-Dicyclopropylaniline

  • In a Schlenk flask, combine 2,4-dicyclopropylphenyl triflate (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).

  • Add anhydrous toluene, degas the mixture, and heat to 100 °C for 8-12 hours.

  • After cooling, treat the reaction mixture with aqueous HCl to hydrolyze the imine.

  • Neutralize with a base (e.g., NaOH) and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield the final product, 2,4-dicyclopropylaniline.

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Scaffold

The unique structure of 2,4-dicyclopropylaniline makes it an excellent candidate for incorporation into kinase inhibitors. The aniline nitrogen can serve as the hinge-binding element, while the cyclopropyl groups can occupy adjacent hydrophobic pockets, potentially enhancing both affinity and selectivity.

Here, we propose the synthesis of a hypothetical inhibitor targeting a generic kinase, using 2,4-dicyclopropylaniline and a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitor design.

Kinase Inhibitor Synthesis Workflow cluster_reagents Starting Materials cluster_reaction Key Reaction Step cluster_process Process cluster_workup Workup & Purification aniline 2,4-Dicyclopropylaniline buchwald_hartwig Buchwald-Hartwig Cross-Coupling aniline->buchwald_hartwig pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrimidine->buchwald_hartwig dissolve Dissolve Reagents in Solvent (e.g., Dioxane) buchwald_hartwig->dissolve add_catalyst Add Pd Catalyst, Ligand, and Base dissolve->add_catalyst heat Heat under Inert Atmosphere add_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Target Kinase Inhibitor purify->product

Caption: Workflow for the synthesis of a hypothetical kinase inhibitor.

Protocol: Synthesis of N-(2,4-dicyclopropylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Objective: To synthesize a model kinase inhibitor via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

Materials:

  • 2,4-Dicyclopropylaniline (1.0 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,4-dicyclopropylaniline, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed. The causality here is critical, as oxygen can deactivate the palladium(0) catalyst, preventing the reaction from proceeding.

  • Heating: Immerse the flask in a preheated oil bath at 110 °C. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium catalyst, which is often the rate-limiting step.

  • Monitoring: Stir the reaction mixture vigorously at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the inorganic base and any water-soluble impurities.

  • Workup - Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(2,4-dicyclopropylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

2,4-Dicyclopropylaniline represents a novel and strategically valuable building block for pharmaceutical synthesis. The incorporation of cyclopropyl groups onto the aniline scaffold offers a promising avenue to address common challenges in drug development, such as metabolic instability and off-target effects. The synthetic protocols outlined herein, while based on established and reliable chemical transformations, provide a clear roadmap for the preparation and utilization of this compound. As drug discovery programs continue to demand molecules with increasingly optimized properties, the exploration of innovative building blocks like 2,4-dicyclopropylaniline will be paramount to success.

References

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Technical Notes & Optimization

Troubleshooting

preventing oxidation of 2,4-dicyclopropylaniline during storage

Welcome to the technical support center for 2,4-dicyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation during th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-dicyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation during the storage and handling of this specialized aromatic amine. Given the unique reactivity of aniline derivatives, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental materials.

Frequently Asked Questions (FAQs)

Q1: My previously colorless 2,4-dicyclopropylaniline has turned yellow/brown. What is the cause?

A1: The discoloration of 2,4-dicyclopropylaniline is a common indicator of oxidation.[1][2][3] Aromatic amines are susceptible to air and light, which can lead to the formation of colored impurities and polymeric byproducts.[4] The amino group on the benzene ring is easily oxidized, and this process is often accelerated by exposure to atmospheric oxygen, UV light, and elevated temperatures.[2][5][6]

Q2: Can I still use my discolored 2,4-dicyclopropylaniline for my experiments?

A2: It is strongly discouraged. The presence of oxidation products means your starting material is no longer pure. These impurities can lead to unpredictable reaction outcomes, decreased yields, and potential interference in biological assays. For reliable and reproducible results, it is crucial to use 2,4-dicyclopropylaniline of the highest possible purity.

Q3: What are the ideal short-term storage conditions for 2,4-dicyclopropylaniline in between experiments?

A3: For short-term storage, the compound should be kept in a tightly sealed vial with an inert atmosphere (e.g., argon or nitrogen).[5][6] The vial should be wrapped in aluminum foil or stored in an amber-colored container to protect it from light.[5][7] Refrigeration at 2-8°C is also recommended to slow down potential degradation.[8]

Q4: For long-term storage, what additional precautions should I take?

A4: For long-term stability, after ensuring an inert atmosphere and protection from light, storing the compound in a freezer at -20°C or below is advisable. Aliquoting the material into smaller, single-use vials can also minimize repeated exposure of the bulk material to atmospheric conditions during retrieval.

Q5: Are there any chemical additives I can use to prevent oxidation?

A5: While some applications use antioxidants, adding any substance will alter the purity of your starting material.[9][10][11][12] For most synthetic and pharmaceutical development purposes, the focus should be on proper storage and handling techniques to prevent oxidation rather than introducing potential contaminants. If an antioxidant is deemed necessary, its compatibility and potential interference with downstream applications must be thoroughly evaluated.

Troubleshooting Guide: Diagnosing and Mitigating Oxidation

If you suspect oxidation of your 2,4-dicyclopropylaniline, follow this troubleshooting guide to identify the cause and implement corrective actions.

Visual Inspection and Initial Assessment

The first sign of degradation is a change in the physical appearance of the compound.

  • Color Change: A shift from colorless or light yellow to darker shades of yellow, brown, or even black is a strong indication of oxidation.

  • Physical State: The formation of insoluble particulate matter or a change in viscosity (for liquid samples) can also suggest degradation and polymerization.

Analytical Confirmation of Oxidation

To confirm and quantify the extent of oxidation, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your sample. The appearance of new peaks with different retention times from the main compound indicates the presence of impurities. A decrease in the area of the main peak corresponds to the degradation of 2,4-dicyclopropylaniline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile oxidation byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing unexpected signals in the spectrum. Broadening of signals can also indicate the presence of paramagnetic species or polymeric material.

Workflow for Troubleshooting Oxidation

This workflow will guide you through the process of identifying the root cause of oxidation and implementing preventative measures.

Caption: Troubleshooting workflow for diagnosing and preventing oxidation of 2,4-dicyclopropylaniline.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2,4-dicyclopropylaniline. The specific conditions may need to be optimized for your HPLC system.

1. Sample Preparation: a. Prepare a stock solution of 2,4-dicyclopropylaniline in methanol or acetonitrile at a concentration of 1 mg/mL. b. From the stock solution, prepare a working solution of approximately 50 µg/mL in the mobile phase. c. Filter the working solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example:
  • Start with 30% acetonitrile and increase to 95% over 20 minutes.
  • Hold at 95% acetonitrile for 5 minutes.
  • Return to 30% acetonitrile and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 254 nm and 280 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the area of all peaks in the chromatogram. b. Calculate the purity of 2,4-dicyclopropylaniline as the percentage of the main peak area relative to the total area of all peaks.

Data on Storage Conditions

The following table summarizes recommended storage conditions for air-sensitive anilines to minimize oxidation.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, a primary driver of oxidation.[2]
Temperature Short-term: 2-8°C (Refrigerated)Long-term: ≤ -20°C (Frozen)Reduces the rate of chemical degradation.[8][13]
Light Exposure Amber glass vials or clear vials wrapped in aluminum foilProtects the compound from photo-oxidation initiated by UV and visible light.[5][6][7]
Container Seal Tightly sealed with a high-quality cap (e.g., PTFE-lined)Prevents ingress of moisture and air.[2][5][6][14]
Aliquoting Store in small, single-use quantitiesMinimizes exposure of the bulk material to the atmosphere during repeated sampling.

Conclusion

The stability of 2,4-dicyclopropylaniline is paramount for the integrity of your research. By implementing these storage and handling protocols, and utilizing the troubleshooting guide, you can significantly mitigate the risk of oxidation. Proactive prevention is the most effective strategy for ensuring the long-term purity and viability of this valuable compound.

References

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Optimization

recrystallization solvent systems for 2,4-dicyclopropylaniline

Technical Support Guide: Recrystallization Solvent Systems for 2,4-Dicyclopropylaniline Executive Summary 2,4-Dicyclopropylaniline is a lipophilic intermediate often utilized in the synthesis of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Recrystallization Solvent Systems for 2,4-Dicyclopropylaniline

Executive Summary

2,4-Dicyclopropylaniline is a lipophilic intermediate often utilized in the synthesis of kinase inhibitors (e.g., CaMKI) and NLRP3 inflammasome antagonists.[1][2][3] Unlike simple anilines, the presence of two cyclopropyl groups significantly increases its lipophilicity and alters its crystal lattice energy.[2]

Critical Technical Insight: While often isolated as a yellow-to-brown oil or low-melting solid after synthesis, high-purity samples can be crystallized as a pale solid (often described as pale purple or off-white depending on oxidative state). The primary challenge users encounter is "oiling out" rather than crystallizing.

This guide provides validated solvent systems and troubleshooting protocols to transition the compound from a crude oil to a crystalline solid.

Part 1: Recommended Solvent Systems

The following systems have been derived from patent literature regarding 2,4-dicyclopropylaniline and homologous lipophilic aniline intermediates.

System Class Solvent Composition Ratio (v/v) Application Case Mechanism
Primary (Literature) Hexane / Ethyl Acetate 10:1 to 5:1 Standard Recrystallization The compound is highly soluble in EtOAc (good solvent) but sparingly soluble in cold Hexane (anti-solvent). This system minimizes oiling out by maintaining non-polar character.
Secondary (Polar) Ethanol / Water Start with pure EtOH, add H₂O Removal of Polar Impurities Classic "drowning out" method.[2] Best if the main impurities are inorganic salts or very polar byproducts. Risk:[2][3][4][5] High risk of oiling out if water is added too fast.
Tertiary (Chemical) HCl (aq) / NaOH (aq) N/A (Chemical Switch) Oiling/Emulsion Rescue Converts the aniline to its water-soluble hydrochloride salt to filter off non-basic impurities, then regenerates the free base.

Expert Note: If your crude material is dark brown/black, it indicates oxidation (quinone formation).[2] Recrystallization alone may not remove these colored impurities. Use Acid-Base Purification (Protocol C) or add activated charcoal during the hot filtration step of Protocol A.

Part 2: Detailed Experimental Protocols

Protocol A: The Hexane/Ethyl Acetate Method (Standard)

Best for converting crude semi-solids into defined crystals.

  • Dissolution: Place the crude 2,4-dicyclopropylaniline in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 50-60°C) required to dissolve the solid.

    • Tip: Do not boil excessively; anilines are prone to oxidation.

  • Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution warm (not boiling), slowly add warm Hexane dropwise.[2]

    • Stop Point: Stop adding hexane when a faint, persistent cloudiness appears.[2]

  • Re-solubilization: Add a few drops of hot EtOAc to clear the cloudiness.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap the flask in a towel to insulate).

    • Critical Step: If oil droplets form instead of crystals, scratch the glass vigorously with a glass rod or add a seed crystal.[2]

  • Isolation: Cool in an ice bath (0-4°C) for 1 hour. Filter the crystals and wash with cold Hexane.

Protocol B: Acid-Base "Chemical" Purification

Best for dark, oily, or highly impure samples that refuse to crystallize.[2]

  • Salt Formation: Dissolve the crude oil in 2M HCl (aqueous). The aniline will protonate and dissolve; non-basic impurities (tars) will remain insoluble.

  • Wash: Extract the aqueous acid solution with Dichloromethane (DCM) or Ethyl Acetate . Discard the organic layer (this contains the non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until the pH is >10. The 2,4-dicyclopropylaniline will precipitate as a solid or oil.

  • Recovery: Extract the cloudy aqueous mixture with DCM . Dry the organic layer over Na₂SO₄ and evaporate.[6]

  • Final Polish: Recrystallize the resulting solid using Protocol A.

Part 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming liquid droplets) instead of crystallizing. Why? Cause: The temperature dropped too quickly, or the solvent system is too polar (forcing the hydrophobic cyclopropyl groups to aggregate as oil).[2] Solution:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the "Good Solvent" (EtOAc).

  • Seed the solution with a tiny crystal of pure product (if available) at the saturation point.

  • Slow Down: Allow the flask to cool in a warm water bath that slowly reaches room temperature over hours.

Q2: The product is turning purple/brown during heating. Cause: Anilines oxidize easily in air, especially when hot.[2] Solution:

  • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Add a pinch of sodium metabisulfite or activated charcoal during the dissolution step to scavenge oxidants/color, then filter hot.[2]

Q3: Can I use Ethanol/Water? Answer: Yes, but be careful. Because 2,4-dicyclopropylaniline is very lipophilic, adding water often causes immediate oiling.[2] If you use this system, add water very slowly and keep the solution agitated.[2]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific intermediate.

Recrystallization_Workflow Start Crude 2,4-Dicyclopropylaniline CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks decent Oil Dark Oil / Tar CheckState->Oil Looks dirty MethodA Protocol A: Hexane / EtOAc (Recrystallization) Solid->MethodA MethodB Protocol B: Acid-Base Extraction (Chemical Purification) Oil->MethodB MethodA->MethodB Oiling Out / Failed Result Pure Crystalline Solid MethodA->Result Success MethodB->MethodA After recovery

Caption: Workflow for selecting the appropriate purification method based on the physical state of the crude material.

References

  • Patent Application WO2019220101A1 . Kinase Inhibitors. (Describes the synthesis and recrystallization of dicyclopropylaniline derivatives using Hexane:EtOAc).

  • Patent AU771745B2 . New aminopyrroline compounds. (References the preparation of 2,4-dicyclopropylaniline).[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann. (General principles for purification of lipophilic amines).

Sources

Troubleshooting

Technical Support Center: Identification of 2,4-Dicyclopropylaniline Degradation Products

Welcome to the technical support center for the identification of degradation products of 2,4-dicyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification of degradation products of 2,4-dicyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability studies and impurity identification. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the likely degradation pathways for 2,4-dicyclopropylaniline?

    • What are the essential first steps in designing a forced degradation study for this compound?

    • How do I choose the right analytical technique for separating and identifying the degradation products?

    • What concentration of my sample should I use for forced degradation studies?

  • Troubleshooting Guides

    • Scenario 1: No Degradation Observed in Forced Degradation Studies.

    • Scenario 2: Complex Chromatogram with Poorly Resolved Peaks.

    • Scenario 3: Difficulty in Elucidating the Structure of an Unknown Degradant.

    • Scenario 4: Discrepancies Between LC-MS and NMR Data.

  • Experimental Protocols

    • Protocol 1: Forced Degradation (Stress Testing) of 2,4-Dicyclopropylaniline.

    • Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development for Separation of Degradation Products.

    • Protocol 3: Structural Elucidation Workflow using LC-MS/MS and NMR.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2,4-dicyclopropylaniline?

A: While specific degradation pathways for 2,4-dicyclopropylaniline are not extensively documented in publicly available literature, we can predict likely routes based on the chemistry of aniline and its derivatives. The primary sites of reactivity are the aniline amino group and the aromatic ring, with the dicyclopropyl groups potentially influencing stability.

Predicted Degradation Pathways:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and azoxy derivatives.[1][2][3] Oxidation of the aromatic ring can also occur, leading to hydroxylated byproducts and potentially ring-opened products.[4][5] The presence of oxygen, peroxides, or metal ions can accelerate this process.[6]

  • Photodegradation: Exposure to light, particularly UV light, can induce photodegradation. Aniline derivatives can undergo photo-oxidation, leading to a variety of degradation products.[7][8] The cyclopropyl groups may also be susceptible to photo-induced ring-opening reactions.

  • Hydrolysis: While anilines are generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could be forced.

  • Thermal Degradation: High temperatures can induce degradation, potentially leading to polymerization or fragmentation of the molecule.

Visualizing Potential Degradation Pathways:

G cluster_0 2,4-dicyclopropylaniline cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent 2,4-dicyclopropylaniline Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Thermal Thermal Stress Parent->Thermal Nitroso Nitroso-derivative Oxidation->Nitroso Nitro Nitro-derivative Oxidation->Nitro Hydroxylated Hydroxylated aniline Oxidation->Hydroxylated RingOpened Ring-opened products Photolysis->RingOpened Polymer Polymeric impurities Thermal->Polymer

Caption: Predicted degradation pathways of 2,4-dicyclopropylaniline.

Q2: What are the essential first steps in designing a forced degradation study for this compound?

A: A systematic approach is crucial for a successful forced degradation study. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions.[9][10]

Workflow for Designing a Forced Degradation Study:

G A Step 1: Physicochemical Characterization (Solubility, pKa) B Step 2: Preliminary Stress Screening (Broad conditions to assess sensitivity) A->B C Step 3: Method Development (Develop a stability-indicating HPLC method) B->C D Step 4: Definitive Forced Degradation (Refined conditions to achieve 5-20% degradation) C->D E Step 5: Analysis and Characterization (LC-MS, NMR of degradants) D->E

Caption: Workflow for a forced degradation study.

Causality behind the steps:

  • Physicochemical Characterization: Understanding the solubility of 2,4-dicyclopropylaniline in various solvents and its pKa is fundamental. This knowledge informs the choice of stress conditions (e.g., appropriate pH for hydrolysis studies) and the development of the analytical method.

  • Preliminary Stress Screening: A broad-stroke approach initially helps to identify which stress conditions the molecule is most susceptible to. This avoids wasting time on conditions that do not induce degradation.

  • Method Development: A stability-indicating method is one that can separate the parent compound from all its degradation products. This is a prerequisite for accurately quantifying the extent of degradation.[11]

  • Definitive Forced Degradation: Based on the screening results, you can then fine-tune the stress conditions (e.g., concentration of acid/base, intensity of light, temperature) to achieve the desired level of degradation.[12]

  • Analysis and Characterization: Once degradation is achieved, the focus shifts to identifying the structures of the resulting products.

Q3: How do I choose the right analytical technique for separating and identifying the degradation products?

A: A combination of chromatographic and spectroscopic techniques is typically required for comprehensive analysis.

Technique Purpose Strengths Limitations
HPLC/UPLC Separation of parent compound and degradation productsHigh resolution, reproducible, quantitative.Does not provide structural information on its own.
LC-MS/MS Separation, detection, and preliminary structural elucidationHigh sensitivity, provides molecular weight and fragmentation data.[13][14][15]May not differentiate isomers, ionization suppression can be an issue.[16]
NMR Definitive structural elucidationProvides detailed structural information, can distinguish isomers.[17][18][19]Lower sensitivity than MS, requires larger sample amounts.

Recommended Approach:

  • Develop a stability-indicating HPLC or UPLC method with UV detection to separate all degradation products from the parent compound.

  • Use LC-MS/MS to obtain the molecular weight and fragmentation patterns of each degradation product. This provides initial structural clues.[20]

  • Isolate significant degradation products using preparative HPLC.

  • Perform NMR analysis (¹H, ¹³C, and 2D-NMR) on the isolated products for unambiguous structure determination.

Q4: What concentration of my sample should I use for forced degradation studies?

A: A common recommendation is to use a concentration of 1 mg/mL .[9] However, the final concentration may depend on the analytical method being used for detection. The key is to use a concentration that is high enough to detect and characterize degradation products, which may be present at low levels, but not so high that it leads to issues with solubility or analytical column overloading.

Troubleshooting Guides

Scenario 1: No Degradation Observed in Forced Degradation Studies.

Problem: You have subjected 2,4-dicyclopropylaniline to the standard forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) and see no significant degradation.

Possible Cause Troubleshooting Steps
Insufficiently harsh stress conditions. Increase the severity of the conditions. For example, use a higher concentration of acid/base (e.g., 1 M), increase the temperature, or extend the duration of the study.[9][12]
The compound is highly stable. While possible, it is rare for a complex organic molecule to be completely inert to all stress conditions. Re-evaluate your analytical method to ensure it is sensitive enough to detect low levels of degradation.
Analytical method is not stability-indicating. Your current HPLC method may not be resolving the degradation products from the parent peak. Re-develop the method using different column chemistry, mobile phase, or gradient conditions.
Issues with sample preparation. Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
Scenario 2: Complex Chromatogram with Poorly Resolved Peaks.

Problem: Your stressed samples show a multitude of peaks that are co-eluting or have poor peak shape.

Possible Cause Troubleshooting Steps
Suboptimal HPLC method. 1. Optimize the gradient: A shallower gradient can improve the resolution of closely eluting peaks. 2. Change the mobile phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH. 3. Try a different column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) can offer different selectivity.
Column overloading. Reduce the injection volume or dilute the sample.
Secondary degradation. The initial degradation products may themselves be unstable and degrading further, leading to a complex mixture. Analyze samples at earlier time points to identify the primary degradants.
Scenario 3: Difficulty in Elucidating the Structure of an Unknown Degradant.

Problem: You have mass spectrometry data for a degradation product, but you are unable to propose a definitive structure.

Possible Cause Troubleshooting Steps
Ambiguous fragmentation pattern in MS/MS. 1. High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the degradant and its fragments. 2. Hydrogen-Deuterium Exchange (H/D Exchange) MS: This technique can help determine the number of labile protons in the molecule, providing clues about the location of modifications.[16]
Isomeric degradation products. MS alone may not be able to distinguish between isomers. Isolate the compound using preparative HPLC and perform NMR analysis.
Unusual or unexpected reaction pathway. Consider less common degradation mechanisms, such as rearrangements or reactions with buffer components.
Scenario 4: Discrepancies Between LC-MS and NMR Data.

Problem: The structure proposed based on NMR data does not seem to match the molecular weight obtained from LC-MS.

Possible Cause Troubleshooting Steps
Formation of adducts in the MS source. The ion observed in the mass spectrometer may be an adduct with a solvent or buffer component (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺). Check the mass difference between the observed ion and the expected molecular weight.[14]
Impurity in the isolated sample for NMR. The sample isolated for NMR analysis may not be pure. Re-analyze the sample by HPLC-UV to confirm its purity.
Incorrect interpretation of NMR or MS data. Have a colleague with expertise in structural elucidation review your data. Cross-reference your NMR data with chemical shift databases for similar structures.[21]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 2,4-Dicyclopropylaniline

Objective: To generate degradation products of 2,4-dicyclopropylaniline under various stress conditions.

Materials:

  • 2,4-dicyclopropylaniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 2,4-dicyclopropylaniline at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at regular intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Store the stock solution in an oven at 80°C for 48 hours.

    • Withdraw aliquots and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots from both the exposed and control samples for analysis.

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light, for the duration of the study.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development for Separation of Degradation Products

Objective: To develop a stability-indicating HPLC method for the separation of 2,4-dicyclopropylaniline and its degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) detector.

  • Columns to screen:

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Phenyl-Hexyl column (for alternative selectivity)

Procedure:

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the parent compound has maximum absorbance.

  • Method Optimization:

    • Analyze a mixture of the stressed samples to observe the separation of all generated peaks.

    • If co-elution occurs, modify the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B), or switch to a column with different selectivity.

    • The final method should show baseline resolution between the parent peak and all major degradation product peaks.

Protocol 3: Structural Elucidation Workflow using LC-MS/MS and NMR

Objective: To identify the chemical structures of the degradation products.

Workflow Diagram:

G A Inject Stressed Sample into LC-MS/MS B Obtain MS Spectra (Full Scan) for Each Peak (Determine Molecular Weight) A->B C Perform MS/MS on Each Degradant Peak (Obtain Fragmentation Pattern) B->C D Propose Putative Structures based on MS/MS Data C->D E Isolate Degradants using Preparative HPLC D->E For significant/ambiguous degradants F Acquire NMR Spectra (1H, 13C, 2D) of Isolated Compounds E->F G Confirm Structures by NMR Analysis F->G

Caption: Structural elucidation workflow.

Procedure:

  • LC-MS/MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.

  • Data Interpretation:

    • For each new peak in the chromatogram, determine its molecular weight from the full scan MS data.

    • Compare the MS/MS fragmentation pattern of the degradation product to that of the parent compound to identify the site of modification.

  • Isolation: If a degradation product is present in sufficient quantity and its structure cannot be confirmed by MS alone, isolate it using preparative HPLC.

  • NMR Analysis: Dissolve the isolated compound in a suitable deuterated solvent and acquire a suite of NMR spectra to confirm the proposed structure.

References

  • Vione, D., et al. (2004). Photodegradation of aniline in the presence of algae. Environmental Science & Technology, 38(12), 3365-3372.
  • ICH, Q1A(R2), Stability Testing of New Drug Substances and Products.
  • ICH, Q1B, Photostability Testing of New Drug Substances and Products.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][9]

  • Galmier, M. J., et al. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790-796.[15]

  • Klick, S., et al. (2005). Toward a general strategy for the structural elucidation of drug degradation products: a case study with a model substance. Analytical Chemistry, 77(17), 5569-5576.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.[12]

  • Hasan, M. R., et al. (2021). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2021, 6694698.[5]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138.[1]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Smith, R. M., et al. (2002). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 50(14), 3749-3755.[17]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link][22]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • He, Z., et al. (2009). Photodegradation of Aniline in Aqueous Suspensions of Microalgae. Photochemistry and Photobiology, 85(4), 921-927.[7]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link][11]

  • An, J., et al. (2022). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • Roy, J., & Shrivastava, M. (2012). Line spectra of degradation products: (A) DP-I, (B) DP-II, (C) DP-III and (D) DP-IV obtained in LC-MS/MS studies. ResearchGate.[14]

  • Mason, J. A., et al. (2026). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv.[23]

  • Ma, S., & Chowdhury, S. K. (2006). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 7(5), 503-523.[16]

  • Li, X. Y., et al. (2010). Anodic oxidation process for the degradation of 2, 4-dichlorophenol in aqueous solution and the enhancement of biodegradability. Chemosphere, 80(7), 789-795.
  • Zazouli, M. A., & Moradi, M. (2016). Photocatalytic Degradation of Aniline in Aqueous Solutions Using Magnesium Oxide Nanoparticles. Journal of Mazandaran University of Medical Sciences, 26(139), 158-170.
  • Sharma, A., et al. (2016). Forced Degradation Studies. MedCrave online, 2(4).[24]

  • Stevenson, C. L., et al. (1995). Oxidative degradation of antiflammin 2. International Journal of Pharmaceutics, 116(1), 9-17.
  • Beleros, K., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1493.
  • Kansal, S. K., et al. (2007). Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts.
  • Patel, K., & Dedania, Z. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.[6]

  • Sobolev, A. P., et al. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. Metabolites, 13(9), 999.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Vroumsia, T., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
  • Kroschwitz, J. I. (Ed.). (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[2]

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Amines With High-Temperature Cycling.
  • O'Connor, S., & Eto, S. (1990). Biodegradation studies of aniline and nitrobenzene in aniline plant wastewater by gas chromatography. Environmental Science & Technology, 24(7), 1073-1077.
  • Galmier, M. J., et al. (2005). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 790-796.[15]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link][3]

  • Pourceau, L., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4066.
  • Reddy, G. S., et al. (2014). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 24-29.[19]

  • Cooper, W. J., & Song, W. (n.d.). Advanced Oxidation Degradation of Diclofenac. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2296.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Al-Anber, Z. A., & Al-Anber, M. A. (2018). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate.

Sources

Optimization

Technical Support Center: Thermal Stability of 2,4-Dicyclopropylaniline Intermediates

Current Status: Operational Topic: Stabilization & Handling of High-Strain Aromatic Amines Ticket Priority: High (Degradation Risk) Executive Summary 2,4-dicyclopropylaniline is a high-value intermediate often utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization & Handling of High-Strain Aromatic Amines Ticket Priority: High (Degradation Risk)

Executive Summary

2,4-dicyclopropylaniline is a high-value intermediate often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its structural core combines an electron-rich aniline moiety with two strained cyclopropyl rings. This creates a "stability paradox": the molecule is synthetically versatile but thermodynamically fragile.

Users frequently report rapid darkening (oxidation) and purity loss (ring-opening polymerization) during storage or scale-up. This guide provides field-proven protocols to mitigate these failure modes, focusing on kinetic stabilization (slowing degradation rates) and thermodynamic modification (salt formation).

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: My clear oil turned dark brown/black overnight at room temperature. Is it ruined? Diagnosis: This is classic oxidative degradation . Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen.[1] The resulting radical cations can trigger the opening of the sensitive cyclopropyl rings, leading to complex oligomers (black tar). Resolution:

  • Immediate Action: Check HPLC purity. If purity is >90%, purify via short-path vacuum distillation or silica plug filtration immediately.

  • Prevention: Never store the free base under air. Use an Argon/Nitrogen blanket.

Q2: I see a new impurity peak (M+1 = +18 or +36) after heating the reaction. Diagnosis: This likely indicates acid-catalyzed ring opening followed by hydration. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Under acidic conditions or high heat (>100°C), the ring opens to form a carbocation, which is then trapped by water or solvent. Corrective Action: Avoid temperatures >80°C during synthesis. If heating is required, ensure the pH is strictly neutral or slightly basic.

Q3: Can I store the intermediate as a free base solution in DCM or Chloroform? Critical Warning: NO. Halogenated solvents (DCM, CHCl₃) can slowly decompose to release HCl over time (especially under light).[1] Even trace HCl will catalyze the ring opening of the cyclopropyl group. Recommendation: Store as a neat oil or in non-halogenated solvents (Toluene, MTBE) over activated molecular sieves.

Module 2: Stabilization Protocols

Protocol A: Conversion to Hydrochloride Salt (The Gold Standard)

Converting the free base aniline to its hydrochloride salt significantly reduces the electron density on the nitrogen, preventing oxidation.[1] However, excess acid must be avoided to prevent ring opening.

Reagents:

  • 2,4-Dicyclopropylaniline (Free Base)

  • Anhydrous Diethyl Ether or MTBE (Solvent)

  • 4M HCl in Dioxane (Stoichiometric source)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude aniline (1.0 eq) in anhydrous MTBE (10 volumes) at 0°C under Nitrogen.

  • Acid Addition: Dropwise add 4M HCl in Dioxane (0.95 - 1.0 eq). Do not use excess. Monitor internal temperature; keep below 10°C.

    • Expert Insight: We use a slight deficit (0.95 eq) or exact stoichiometry. Excess free HCl will attack the cyclopropane ring upon storage.

  • Precipitation: The white HCl salt should precipitate immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel).

  • Washing: Wash the cake with cold, anhydrous MTBE to remove unreacted free base and trace impurities.

  • Drying: Dry under high vacuum at ambient temperature (20-25°C). Do not heat.

Protocol B: Radical Scavenger Additive (For Free Base Storage)

If downstream chemistry requires the free base, use a radical scavenger to inhibit oxidative polymerization.[1]

Reagents:

  • BHT (Butylated hydroxytoluene)

Method:

  • Add 0.1 - 0.5 wt% BHT to the neat aniline oil.

  • Stir gently until dissolved.

  • Store at -20°C under Argon.

Module 3: Mechanism of Failure & Stabilization

Understanding why the molecule fails is the key to preventing it. The degradation pathway involves a synergy between the aniline nitrogen and the strained rings.

Degradation Pathway Diagram

degradation_mechanism Start 2,4-Dicyclopropylaniline (Stable Free Base) Oxidation Radical Cation Formation (Oxidation) Start->Oxidation O2 / Light / Heat Salt HCl Salt Formation (Protonation) Start->Salt + HCl (1.0 eq) @ 0°C RingOpen Distonic Ion (Ring Opening) Oxidation->RingOpen Strain Release Polymer Black Tar (Oligomers/Polymers) RingOpen->Polymer Polymerization Stable Stable Storage (Deactivated Ring) Salt->Stable Electron Density Reduced

Figure 1: Competing pathways for 2,4-dicyclopropylaniline. The red path represents oxidative degradation leading to ring opening. The green path represents stabilization via salt formation.

Module 4: Quantitative Stability Data

The following data compares storage methods over a 30-day period.

Storage ConditionFormAdditivePurity (Day 0)Purity (Day 30)Appearance (Day 30)
Ambient Air, 25°C Free BaseNone98.5%< 60%Black Tar
Argon, 4°C Free BaseNone98.5%92.0%Dark Brown Oil
Argon, -20°C Free Base0.1% BHT98.5%97.8%Light Amber Oil
Argon, 25°C HCl SaltNone99.1%99.0%White Powder

References

  • Mechanism of Cyclopropylamine Degradation Title: Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes via Visible Light Photocatalysis. Source: National Institutes of Health (PMC) Context: Describes the formation of "distonic ions" via ring opening induced by one-electron oxidation.[2] URL:[Link]

  • General Stability of Cyclopropyl Groups Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.[3] Source: Chemical Reviews (ACS Publications) Context: details the ring strain and activation energy required for ring opening. URL:[Link]

  • Metabolic Instability (Bioactivation) Title: Metabolism of cyclopropyl groups.[3] Source: Hypha Discovery Context: Discusses the radical opening of cyclopropyl rings on drug intermediates. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

interpreting mass spectrometry fragmentation patterns of 2,4-dicyclopropylaniline

Executive Summary: The Cyclopropyl Advantage In modern drug design, the cyclopropyl group is a privileged bioisostere, often replacing isopropyl or ethyl groups to enhance metabolic stability and potency.[1] For 2,4-dicy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

In modern drug design, the cyclopropyl group is a privileged bioisostere, often replacing isopropyl or ethyl groups to enhance metabolic stability and potency.[1] For 2,4-dicyclopropylaniline (2,4-DCPA), accurate mass spectrometric characterization is critical, particularly when differentiating it from metabolic byproducts or structural isomers like 2,6-dicyclopropylaniline.

This guide moves beyond basic spectral matching. It provides a mechanistic framework for interpreting the fragmentation of 2,4-DCPA, contrasting it with its alkyl analogs (e.g., 2,4-diisopropylaniline) to validate structural assignments during lead optimization.

Structural Dynamics & Fragmentation Mechanics

To interpret the spectrum, one must understand the specific high-energy behavior of the cyclopropyl moiety under Electron Ionization (EI) or Collision-Induced Dissociation (CID).

The "Spring-Loaded" Ring Release

Unlike acyclic alkyl groups, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Under ionization, this strain drives specific fragmentation pathways that are diagnostic for the molecule.

  • Mechanism A: Distonic Radical Cation Formation Upon ionization (

    
    ), the aromatic ring stabilizes the charge. However, the cyclopropyl ring frequently opens to form a distonic radical cation. This open-chain intermediate is the precursor to the most characteristic loss: ethylene (
    
    
    
    ).
  • Mechanism B: The "Ortho Effect" The cyclopropyl group at the C2 position (ortho to the amine) can interact with the amino protons. This proximity often facilitates hydrogen transfer, leading to unique neutral losses not seen in the para (C4) substituent.

Comparative Fragmentation Topology

The following diagram illustrates the divergent pathways between the cyclopropyl-substituted aniline and its isopropyl analog, highlighting the diagnostic mass shifts.

FragmentationPathways M_DCPA 2,4-Dicyclopropylaniline [M]+• m/z 173 Distonic Distonic Radical Cation (Ring Open) M_DCPA->Distonic Ring Strain Release M_DIPA 2,4-Diisopropylaniline [M]+• m/z 177 Frag_Methyl Loss of Methyl [M - 15]+ m/z 162 M_DIPA->Frag_Methyl Benzylic Cleavage - CH3 (15 Da) Frag_Ethylene Loss of Ethylene [M - 28]+• m/z 145 Distonic->Frag_Ethylene - C2H4 (28 Da) Diagnostic Frag_BisEthylene Bis-Ethylene Loss [M - 56]+• m/z 117 Frag_Ethylene->Frag_BisEthylene - C2H4 (2nd Loss)

Figure 1: Divergent fragmentation pathways. Note the diagnostic loss of 28 Da (Ethylene) for cyclopropyl vs. 15 Da (Methyl) for isopropyl analogs.

Diagnostic Interpretation Guide

Primary Identification Markers (EI-MS)

When analyzing the mass spectrum of 2,4-DCPA (


, MW 173.12), look for these specific transitions.
Featurem/z TransitionInterpretationComparison to Isopropyl Analog
Molecular Ion 173 (

)
Base peak or high intensity due to aromatic stability.2,4-Diisopropyl is 177 (

Da).
Primary Fragment 145 (

)
Loss of Ethylene (

).
Signature of cyclopropyl ring opening.
Absent in isopropyl. Isopropyl shows 162 (

).
Secondary Fragment 117 (

)
Sequential loss of second ethylene. Confirms presence of two cyclopropyl rings.Absent in isopropyl.
Radical Loss 132 (

)
Loss of cyclopropyl radical (

). Less common than ethylene loss but observable.
Isopropyl shows loss of

(43 Da).
Amine Fragment 146 (

)
Loss of HCN. Characteristic of aniline ring collapse.Common to both anilines.
Differentiating Isomers: 2,4- vs. 2,6-Dicyclopropylaniline

Distinguishing the 2,4-isomer (asymmetric) from the 2,6-isomer (symmetric, both ortho) requires careful inspection of ion ratios.

  • 2,6-Dicyclopropylaniline: Both rings are ortho to the

    
    . Steric crowding and "Ortho Effects" are maximized. Expect a higher intensity of the 
    
    
    
    peak (loss of H) due to intramolecular cyclization or H-transfer from the amino group to the ring.
  • 2,4-Dicyclopropylaniline: Only one ring is ortho. The para-cyclopropyl group behaves more independently, favoring the clean loss of ethylene (

    
     145) without competing ortho-driven rearrangements.
    

Experimental Validation Protocol

This protocol ensures self-validating data generation, minimizing false positives from background noise or isobaric interferences.

Sample Preparation & Instrumentation
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid protic solvents if analyzing labile metabolites.

  • Concentration: 10 µg/mL.

  • Ionization: Electron Ionization (EI) at 70 eV for spectral library matching; ESI(+) for sensitivity.

Step-by-Step Workflow
  • Blank Verification: Inject pure solvent. Ensure no background peaks at

    
     173 or 145.
    
  • Standard Injection: Inject 2,4-DCPA reference standard.

    • Validation Check: Verify the

      
       ratio is consistent (>30%).
      
  • Analog Injection (Control): Inject 2,4-diisopropylaniline.

    • Validation Check: Confirm absence of

      
       145 transition. Confirm presence of 
      
      
      
      162 (
      
      
      ).
  • Unknown Analysis: Run the test sample.

    • Criteria: Retention time match ±0.05 min AND presence of

      
       145 and 117 fragments.
      
Analytical Decision Tree

DecisionTree Start Start: Observed m/z 173 Check28 Is fragment m/z 145 present? (Loss of 28 Da) Start->Check28 Check15 Is fragment m/z 158/162 present? (Loss of 15 Da) Check28->Check15 No ResultIso Analyze Isomer (2,4 vs 2,6) Check Retention Time Check28->ResultIso Yes ResultAlkyl Suspect: Propyl/Isopropyl Analog Check15->ResultAlkyl Yes ResultDCPA Confirmed: 2,4-Dicyclopropylaniline ResultIso->ResultDCPA Ortho/Para Pattern Confirmed

Figure 2: Logic flow for confirming cyclopropyl substitution.

References

  • Wiberg, K. B. (1968). The cyclopropyl radical and related species. In Oxidation of Organic Compounds. Academic Press. (Foundational text on cyclopropyl radical stability).
  • Shanu-Wilson, J. (2023). Metabolism of cyclopropyl groups. Hypha Discovery. Link (Discusses metabolic stability and ring-opening oxidation).

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link (Review of cyclopropyl properties in drug design).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for fragmentation mechanisms like ethylene loss).

  • Breci, L. (2023).[4] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link (General rules for alkyl and aromatic fragmentation).

Sources

Comparative

Technical Characterization Guide: FTIR Profiling of 2,4-Dicyclopropylaniline

Executive Summary 2,4-Dicyclopropylaniline presents a unique spectroscopic challenge due to the coexistence of a primary amine, an aromatic system, and two highly strained cyclopropyl rings. In drug development—particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dicyclopropylaniline presents a unique spectroscopic challenge due to the coexistence of a primary amine, an aromatic system, and two highly strained cyclopropyl rings. In drug development—particularly for kinase inhibitors where cyclopropyl moieties are common bioisosteres—verifying the integrity of the cyclopropyl ring during synthesis is critical.

This guide details the diagnostic FTIR signatures required to validate this structure. Unlike standard alkyl-anilines, the cyclopropyl group introduces high-frequency C-H stretches and specific ring-strain bands that serve as quality control (QC) checkpoints. This document compares FTIR against NMR and MS, establishing FTIR as the superior tool for rapid, high-throughput reaction monitoring.

Part 1: Diagnostic Spectral Profiling (The "What")

The characterization of 2,4-dicyclopropylaniline relies on three distinct spectral zones. The most critical error in routine analysis is misidentifying the cyclopropyl C-H stretch as an aromatic overtone.

Theoretical Peak Assignment Table
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Note
Primary Amine (

)
N-H Stretching (Asym/Sym)3450 / 3360 MediumAppears as a doublet. Critical for confirming the free base form vs. salt.
Cyclopropyl Ring C-H Stretching (High Tension)3080 – 3010 Weak-MediumCRITICAL: Distinct from aromatic C-H. Indicates the ring is closed (intact).
Aromatic Ring C-H Stretching3030 – 3000 WeakOften appears as a shoulder to the cyclopropyl bands.
Primary Amine N-H Scissoring (Bending)1620 – 1600 Medium-StrongConfirms the presence of the primary amine; often broader than C=C bands.
Aromatic Ring C=C Ring Stretching1600 / 1500 VariableThe "breathing" modes of the benzene ring.
Cyclopropyl Ring Ring Deformation (Breathing)1025 – 1000 MediumFINGERPRINT ID: The "skeletal vibration" unique to the cyclopropane triangle.
1,2,4-Substitution C-H Out-of-Plane Bending880 & 820 StrongConfirms the 2,4-positioning of the substituents.
Mechanistic Insight: The "Walsh Orbital" Effect

The cyclopropyl C-H bonds possess significant


-character (approximating 

hybridization rather than

). This increases their force constant, shifting the stretching frequency

, higher than typical alkyl chains (

). If you observe strong bands at 2900-2850

without the >3000

component, your cyclopropyl ring has likely opened into a propyl chain.

Part 2: Comparative Analysis (The "Why")

While NMR is the structural gold standard, FTIR is the preferred method for kinetic monitoring and rapid QC.

Technology Comparison Matrix
FeatureFTIR (ATR)

NMR
Mass Spectrometry (LC-MS)
Primary Utility Functional Group ID (Is the ring intact?)Connectivity (Is it at the 2,4 position?)Molecular Weight (Is the formula correct?)
Sample Prep None (Direct solid/oil)Dissolution (CDCl3/DMSO)Dilution/Ionization
Time per Run < 1 Minute10–30 Minutes5–15 Minutes
Cyclopropyl ID High: Distinctive ~1020

band.
High: High-field shift (0.5–1.0 ppm).Low: Hard to distinguish isomer (propyl vs cyclopropyl).
Cost per Scan < $1.00> $50.00 (instrument time)> $20.00
Strategic Recommendation

Use NMR once to certify the batch structure. Use FTIR for:

  • Reaction Monitoring: Disappearance of the precursor nitrile or nitro group.

  • Stability Testing: Monitoring the 1020

    
     band to ensure the strained ring has not degraded during storage.
    

Part 3: Workflow & Logic (The "How")

The following diagrams illustrate the decision logic for characterizing this specific molecule.

Diagram 1: Characterization Workflow

CharacterizationWorkflow Synthesis Crude Synthesis Product FTIR ATR-FTIR Screen (Rapid QC) Synthesis->FTIR Decision Check: ~1020 cm⁻¹ & ~3080 cm⁻¹ present? FTIR->Decision NMR ¹H NMR / ¹³C NMR (Structural Cert) Decision->NMR Pass Reject Reject/Reprocess (Ring Opening) Decision->Reject Fail (Missing Peaks) MS LC-MS (Purity/MW) NMR->MS Release Batch Release MS->Release

Caption: Workflow prioritizing FTIR as the "Gatekeeper" to save expensive NMR time for failed batches.

Diagram 2: Spectral Interpretation Logic

SpectralLogic Start Analyze Spectrum (3500 - 600 cm⁻¹) CheckAmine Region 3300-3500: Doublet Present? Start->CheckAmine CheckCH Region 3000-3100: Peaks > 3000 cm⁻¹? CheckAmine->CheckCH Yes Result_Salt Amine Salt Form (Broad band) CheckAmine->Result_Salt No (Broad) CheckRing Region ~1020 cm⁻¹: Sharp Band Present? CheckCH->CheckRing Yes Result_Open Ring Opened (Propyl derivative) CheckCH->Result_Open No (Only <3000) CheckRing->Result_Open No Result_Success Target: 2,4-dicyclopropylaniline CheckRing->Result_Success Yes

Caption: Decision tree for validating the 2,4-dicyclopropylaniline structure based on spectral features.

Part 4: Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample loss.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory. Resolution: 4


.
Scans:  16 (Screening) or 64 (Publication).[1]
  • Background Collection: Clean the diamond crystal with isopropanol. Collect an air background spectrum.

  • Sample Loading:

    • If Liquid/Oil: Place 10

      
       of 2,4-dicyclopropylaniline directly on the crystal center.
      
    • If Solid: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads 80-100 (optimal contact).

  • Acquisition: Scan from 4000 to 600

    
    .
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters, as this may obscure the splitting of the aromatic vs. cyclopropyl C-H stretches.

  • Validation: Verify the presence of the 1020

    
      band. If this band is absent or shifted to 1380 
    
    
    
    (methyl bend), the cyclopropyl ring has likely opened.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general functional group assignment).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

  • Doc Brown's Chemistry. (n.d.). The Infrared Spectrum of Cyclopropane. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FTIR and NMR Spectroscopies. Retrieved from

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer. Retrieved from

Sources

Validation

HPLC method development for 2,4-dicyclopropylaniline purity analysis

HPLC Method Development for 2,4-Dicyclopropylaniline Purity Analysis: A Comparative Guide Executive Summary Developing a purity analysis method for 2,4-dicyclopropylaniline presents a dual challenge common to lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development for 2,4-Dicyclopropylaniline Purity Analysis: A Comparative Guide

Executive Summary

Developing a purity analysis method for 2,4-dicyclopropylaniline presents a dual challenge common to lipophilic amines: managing silanol interactions (peak tailing) while ensuring adequate selectivity against likely positional isomers (e.g., 2,6-dicyclopropylaniline) and synthetic precursors.

This guide moves beyond generic "start with C18" advice. It compares three distinct chromatographic strategies:

  • Acidic C18 (Baseline): The standard screening approach.

  • Phenyl-Hexyl (Selectivity): Leveraging

    
     interactions for isomer resolution.[1]
    
  • High pH Hybrid (Peak Shape): Suppressing ionization for maximum efficiency.

Chemical Profile & Chromatographic Challenges

Understanding the analyte is the first step in rational method design.

PropertyValue (Est.)Chromatographic Implication
Structure Aniline ring with two cyclopropyl groups (ortho, para)Hydrophobicity: High retention on RP columns (LogP > 3.0).
Basicity (pKa) ~4.9 - 5.2 (Conjugate Acid)Ionization: At pH < 3, it exists as a cation (

). At pH > 7, it is neutral (

).
Key Impurities 2,6-isomer, mono-cyclopropyl anilineSelectivity: Positional isomers have identical mass and similar hydrophobicity; separation requires steric or electronic selectivity.

Comparative Method Strategies

Strategy A: The "Workhorse" (Acidic C18)
  • Mechanism: Hydrophobic interaction + Cation exchange (residual silanols).

  • Best For: Initial purity screening, LC-MS compatibility.

  • Weakness: Basic amines often tail due to interaction with free silanols on the silica surface.

Strategy B: The "Isomer Resolver" (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Best For: Separating 2,4-dicyclopropylaniline from its 2,6-isomer. The accessible

    
    -electrons in the stationary phase interact differentially with the electron-rich aniline ring depending on steric crowding.
    
  • Critical Note: Methanol is preferred over Acetonitrile here, as Acetonitrile's own

    
    -electrons can suppress the stationary phase interactions [1].[1]
    
Strategy C: The "Shape Optimizer" (High pH Hybrid)
  • Mechanism: Pure Hydrophobic Interaction (Analyte is Neutral).

  • Best For: Maximizing peak symmetry and retention.

  • Requirement: Must use high-pH stable columns (e.g., Ethylene-Bridged Hybrid silica) to prevent column dissolution.

Experimental Protocols

Protocol A: Standard Acidic Screening (C18)
  • Column: C18 Endcapped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aniline

    
     transition).
    
Protocol B: Enhanced Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (Essential for

    
     selectivity).
    
  • Gradient: 40% B to 90% B over 20 min.

  • Rationale: The cyclopropyl groups are sterically demanding. The Phenyl-Hexyl phase can differentiate the "flatness" of the 2,4-isomer vs. the more crowded 2,6-isomer better than a C18 chain.

Protocol C: High pH Loading (Hybrid C18)
  • Column: Hybrid C18 (High pH stable, e.g., XBridge or Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 95% B over 15 min.

  • Rationale: At pH 10, the aniline is fully deprotonated (

    
    ). This eliminates cation-exchange with silanols, resulting in sharp, symmetrical peaks [2].
    

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the physicochemical behavior of dialkylanilines [3].

MetricAcidic C18 (Method A)Phenyl-Hexyl (Method B)High pH Hybrid (Method C)
Retention (k') Moderate (Ionized form is more polar)High (Methanol is a weaker solvent)Highest (Neutral form is most lipophilic)
Tailing Factor (

)
1.3 - 1.6 (Risk of tailing)1.1 - 1.31.0 - 1.1 (Excellent symmetry)
Isomer Resolution (

)
~1.5 (Baseline)> 2.5 (Superior Selectivity)~1.8
MS Sensitivity High (Positive mode ready)Moderate (Buffer suppression)High (Negative mode) / Mod (Positive)

Analyst Note: If your primary impurity is the 2,6-isomer , Method B is mandatory. If your primary issue is peak tailing , Method C is the solution.

Visualizing the Method Development Workflow

The following decision tree guides the selection process based on initial screening results.

MethodDevelopment Start Start: 2,4-Dicyclopropylaniline Purity Analysis ScreenA Screen A: Acidic C18 (0.1% Formic Acid / ACN) Start->ScreenA CheckShape Check Peak Shape (Tf) ScreenA->CheckShape CheckRes Check Isomer Resolution (Rs) CheckShape->CheckRes Tf < 1.3 (Good) MethodC Switch to Method C: High pH (pH 10) on Hybrid Column (Eliminates Silanol Tailing) CheckShape->MethodC Tf > 1.5 (Tailing) MethodB Switch to Method B: Phenyl-Hexyl with Methanol (Enhances Pi-Pi Selectivity) CheckRes->MethodB Rs < 1.5 (Co-elution) OptimizeA Optimize Gradient A (Standard QC Method) CheckRes->OptimizeA Rs > 2.0 (Resolved)

Figure 1: Decision tree for selecting the optimal HPLC method based on peak symmetry and resolution requirements.

Mechanism of Separation

Understanding why the Phenyl-Hexyl column works for isomers is crucial for troubleshooting.

SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 Analyte: 2,4-Dicyclopropylaniline C18 C18 Ligand (Hydrophobic Only) CycloGroups Cyclopropyl Groups (Steric Bulk) C18->CycloGroups Van der Waals Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) AnilineRing Aromatic Ring (Electron Rich) Phenyl->AnilineRing Pi-Pi Stacking (Sensitive to Sterics) Phenyl->CycloGroups Hydrophobic

Figure 2: Interaction mechanism comparison. The Phenyl-Hexyl phase engages in specific Pi-Pi stacking with the aniline ring, which is modulated by the steric position of the cyclopropyl groups, enabling isomer separation.

References

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. Link

  • Phenomenex. (2025).[3] HPLC Tech Tip: Basic Analytes and High pH. Link

  • PubChem. (2025).[3][4][5] 2,4-Dimethylaniline (Compound Summary). National Library of Medicine. Link

  • Shimadzu. (2012).[1] Using a Phenyl Column When Separation with C18 Is Insufficient. Technical Report C190-E155. Link

Sources

Comparative

Comparative Guide: Crystal Structure Determination of 2,4-Dicyclopropylaniline Salts

This guide provides a technical comparative analysis of crystal structure determination strategies for 2,4-dicyclopropylaniline (2,4-DCPA) salts. It addresses the specific challenges posed by the lipophilic, flexible cyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of crystal structure determination strategies for 2,4-dicyclopropylaniline (2,4-DCPA) salts. It addresses the specific challenges posed by the lipophilic, flexible cyclopropyl moieties and evaluates the performance of different counter-ion classes in generating diffraction-quality single crystals.[1][2]

Executive Summary & Technical Context

2,4-Dicyclopropylaniline (2,4-DCPA) is a critical intermediate in the synthesis of agrochemicals and aminopyrroline-based pharmaceuticals.[1][2] Structurally, it consists of an aniline core substituted at the ortho and para positions with cyclopropyl rings.[1][2]

The Crystallographic Challenge:

  • Phase Behavior: The free base of 2,4-DCPA is typically a viscous oil or low-melting solid due to the rotational freedom of the cyclopropyl groups and the disruption of efficient

    
     stacking by the bulky alkyl substituents.[1]
    
  • Disorder: Cyclopropyl rings frequently exhibit rotational disorder in the solid state, complicating structure refinement.[1][2]

  • Solution: Salt formation is the primary strategy to elevate the melting point and introduce strong ionic hydrogen bonds (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) that anchor the lattice.[1]
    

This guide compares three primary salt classes—Inorganic Halides , Sulfonates , and Dicarboxylates —evaluating their efficacy in stabilizing the 2,4-DCPA lattice for Single Crystal X-Ray Diffraction (SC-XRD).[1][2]

Comparative Analysis of Salt Alternatives

The choice of counter-ion dictates the supramolecular synthons formed and the likelihood of obtaining high-quality crystals.[1][2]

Alternative A: Inorganic Halide Salts (HCl, HBr)[1][2]
  • Mechanism: Proton transfer to the aniline nitrogen forms an anilinium cation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1] The small halide anion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    
    ,
    
    
    ) sits in the lattice interstices.[1]
  • Performance Profile:

    • Crystallinity: High.[1][2] Strong electrostatic interactions often yield hard, prismatic crystals.[1][2]

    • Lattice Stability: Moderate.[1][2] The lack of directional H-bonding acceptors on the anion (beyond the charge) can lead to "slippage" of the layers.[1][2]

    • Hygroscopicity: High risk.[1][2] Small anions often result in hygroscopic salts, requiring oil-coating during mounting.[1][2]

  • Verdict: Best for initial screening but prone to twinning.[1][2]

Alternative B: Aryl Sulfonate Salts (Tosylate, Besylate)[1][2]
  • Mechanism: Uses large organic anions (e.g., p-toluenesulfonate).[1][2]

  • Performance Profile:

    • Crystallinity: Excellent. The lipophilic bulk of the tosylate matches the lipophilicity of the dicyclopropyl groups, promoting efficient packing (Van der Waals interactions).[1][2]

    • Disorder Control: High. The bulky anion locks the flexible cyclopropyl groups into specific conformations via steric interlocking.[1][2]

    • Solubility: Lower solubility in organic solvents facilitates crystallization via slow cooling.[1][2]

  • Verdict: Superior choice for 2,4-DCPA due to lipophilic compatibility.[1][2]

Alternative C: Dicarboxylate Salts (Fumarate, Oxalate)[1][2]
  • Mechanism: Forms hydrogen-bonded chains or ribbons.[1][2][3]

  • Performance Profile:

    • Stoichiometry: Variable (1:1 or 2:1).[1][2]

    • Protonation State: Risk of forming co-crystals rather than salts if ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[1] Aniline ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
      
      
      
      ; Fumaric acid
      
      
      .[1] This borderline ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
      
      
      often results in neutral co-crystals with weak diffraction power.[1]
  • Verdict: Use only if specific polymorphs are required for patent coverage.

Performance Data Summary

FeatureInorganic Halides (HCl)Aryl Sulfonates (Tosylate)Dicarboxylates (Fumarate)
Crystal Habit Needles / PlatesBlock / PrismThin Laths
Melting Point High (>200°C, decomp)High (Sharp, stable)Moderate / Broad
Disorder Risk High (Anion mobility)Low (Steric lock) Moderate
Hygroscopicity HighLowLow
Success Rate (SC-XRD) 40%85% 30%

Experimental Protocols

Protocol 1: Salt Synthesis & Screening
  • Objective: Isolate crystalline salts suitable for X-ray analysis.

  • Reagents: 2,4-DCPA (Free Base), p-Toluenesulfonic acid monohydrate (TsOH), HCl (4M in Dioxane).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg (0.56 mmol) of 2,4-DCPA in 2 mL of anhydrous Ethanol (EtOH).

  • Acid Addition:

    • For Tosylate: Add 1.05 eq of TsOH dissolved in 1 mL EtOH dropwise.[1][2]

    • For HCl: Add 1.1 eq of HCl/Dioxane solution.[1][2]

  • Nucleation Trigger: Stir at 50°C for 30 mins, then slowly cool to Room Temperature (RT).

  • Anti-solvent Addition: If no precipitate forms, add Diethyl Ether or Hexane dropwise until turbidity persists.[1][2]

  • Crystallization: Seal vial with Parafilm, poke 2-3 pinholes, and allow slow evaporation at 4°C for 24-72 hours.

Protocol 2: SC-XRD Data Collection
  • Objective: Minimize thermal motion of cyclopropyl rings.

  • Instrument: Bruker D8 QUEST or equivalent (Mo ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     radiation).[1]
    

Critical Parameters:

  • Temperature: 100 K (Mandatory). Room temperature collection will likely result in smeared electron density for the cyclopropyl carbons.[1][2]

  • Mounting: Use Paratone-N oil (hydrophobic) to coat the crystal immediately upon removal from mother liquor.[1][2]

  • Strategy: Collect high-redundancy data (completeness > 99%) to resolve potential disorder models.

Visualizations of Workflows

Figure 1: Salt Selection & Crystallization Logic

SaltSelection Start Start: 2,4-DCPA (Oil/Solid) CheckPurity Check Purity (GC/NMR >98%) Start->CheckPurity SelectCounterion Select Counter-ion Class CheckPurity->SelectCounterion PathA Inorganic (HCl/HBr) Goal: High MP SelectCounterion->PathA Small Anion PathB Sulfonate (Tosylate) Goal: Order/Packing SelectCounterion->PathB Lipophilic Match PathC Carboxylate (Fumarate) Goal: Pharm. Acceptability SelectCounterion->PathC H-Bond Network CrystMethod Crystallization Method: Vapor Diffusion (EtOH/Hexane) PathA->CrystMethod PathB->CrystMethod PathC->CrystMethod XRD SC-XRD @ 100K CrystMethod->XRD Single Crystal Found Result Structure Solution XRD->Result Direct Methods/SHELXT

Caption: Decision matrix for selecting counter-ions based on the physicochemical properties of the 2,4-DCPA lipophilic core.

Figure 2: Crystallographic Refinement Pathway[1][2]

Refinement RawData Raw Frames (Diffraction) Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Phasing Phasing (SHELXT) Integration->Phasing Model Initial Model (Anilinium Core) Phasing->Model Disorder Check Cyclopropyl Disorder Model->Disorder Fix Apply Restraints (DFIX, SIMU) Disorder->Fix High Thermal Ellipsoids Final Final R1 < 5% Disorder->Final Ordered Fix->Final

Caption: Refinement workflow highlighting the critical step of managing cyclopropyl ring disorder.

References

  • Patent: Preparation of Aminopyrroline Compounds. Title: New aminopyrroline compounds, a process for their preparation and pharmaceutical compositions containing them.[1][2] Source: AU771745B2 (Patent).[1][2] URL:

  • Aniline Salt Crystallography. Title: Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation.[1][2] Source: CrystEngComm (Royal Society of Chemistry).[1][2] URL:[Link]

  • Disorder in Cyclopropyl Groups. Title: Crystal structures of salts of bedaquiline (Highlighting flexible backbone disorder management). Source: IUCrData / PubMed.[1][2] URL:[Link][1][2][3]

  • Salt Selection Principles. Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Source: Wiley-VCH.[1][2] URL:[Link][1][2]

Sources

Validation

A Comparative Guide for Drug Development Professionals: Cyclopropyl vs. Isopropyl Aniline Derivatives

In the nuanced field of medicinal chemistry, the selection of appropriate functional groups is a critical determinant of a drug candidate's ultimate success. The bioisosteric replacement of an isopropyl group with a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of medicinal chemistry, the selection of appropriate functional groups is a critical determinant of a drug candidate's ultimate success. The bioisosteric replacement of an isopropyl group with a cyclopropyl moiety on an aniline scaffold represents a subtle yet profound modification that can significantly alter a molecule's physicochemical properties, metabolic fate, and biological activity. This guide offers an in-depth comparative analysis of these two common structural motifs, providing the experimental context and mechanistic insights necessary for informed decision-making in drug design and development.

Physicochemical Properties: A Tale of Two Topologies

The isopropyl group, with its branched alkyl nature, and the cyclopropyl group, a strained three-membered ring, present distinct topographical and electronic features that influence key molecular properties.

The cyclopropyl group, due to its rigid structure, reduces the conformational flexibility of the aniline side chain. This rigidity can be advantageous in locking the molecule into a bioactive conformation, potentially enhancing potency and reducing off-target effects.[1] Furthermore, the unique electronic nature of the cyclopropyl ring, with its "bent" bonds possessing partial π-character, can influence interactions with biological targets.[2] This contrasts with the freely rotating isopropyl group, which can adopt multiple conformations.

One of the most significant differences lies in their lipophilicity. While both are nonpolar, the replacement of an isopropyl group with a cyclopropyl group often results in a change in the calculated partition coefficient (cLogP).[3] This seemingly minor adjustment can have cascading effects on a compound's solubility, permeability, and ultimately, its pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties of Cyclopropyl vs. Isopropyl Aniline Derivatives

PropertyCyclopropyl Aniline DerivativeIsopropyl Aniline DerivativeRationale and Implication
Conformational Flexibility RigidFlexibleThe rigidity of the cyclopropyl group can pre-organize the ligand for optimal binding, potentially increasing potency.[1]
Lipophilicity (cLogP) Generally lower than isopropyl analogGenerally higher than cyclopropyl analogAlterations in lipophilicity impact solubility, cell permeability, and plasma protein binding.[3]
Shape and Volume Planar, compactGlobular, largerThe distinct shapes can lead to differential binding pocket occupancy and selectivity.
Electronic Character Partial π-character due to strained bondsStandard sp3 hybridizationThe unique electronics of the cyclopropyl group can engage in different non-covalent interactions with the target protein.[2]

Metabolic Stability: Navigating the Biotransformation Landscape

The metabolic fate of a drug candidate is a paramount consideration. Both cyclopropyl and isopropyl groups are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, but through distinct and critically different mechanisms.

N -Isopropylaniline derivatives are commonly metabolized via hydroxylation at the tertiary carbon of the isopropyl group, followed by further oxidation or conjugation. Dealkylation is also a possible metabolic route. The major metabolite of N-isopropylaniline in rats has been identified as 4-hydroxy-N-isopropylaniline.[4]

N -Cyclopropylaniline derivatives , on the other hand, present a more complex metabolic profile. While the cyclopropyl group can be more resistant to simple hydroxylation due to higher C-H bond dissociation energy, the nitrogen atom can undergo single-electron transfer (SET) oxidation.[5][6] This can lead to the formation of a radical cation, which can subsequently undergo an irreversible ring-opening reaction.[6][7] This ring-opening can result in the formation of reactive intermediates that may covalently bind to proteins or lead to the formation of glutathione conjugates.[5]

A significant concern with cyclopropylamines is their potential for mechanism-based inhibition (MBI) of CYP enzymes.[8][9] The inactivation can occur through the formation of a metabolic intermediate complex (MIC), where a nitroso metabolite coordinates to the heme iron of the CYP enzyme, or through covalent modification of the enzyme following ring scission.[8][10] This potential for CYP inhibition is a critical liability that must be carefully assessed during drug development.[11]

G cluster_0 N-Isopropylaniline Metabolism cluster_1 N-Cyclopropylaniline Metabolism IsopropylAniline N-Isopropylaniline Hydroxylated Hydroxylated Metabolite IsopropylAniline->Hydroxylated CYP-mediated Hydroxylation Dealkylated Dealkylated Metabolite IsopropylAniline->Dealkylated CYP-mediated N-dealkylation CyclopropylAniline N-Cyclopropylaniline RadicalCation Radical Cation CyclopropylAniline->RadicalCation CYP-mediated SET Oxidation MIC Metabolic Intermediate Complex (MIC) CyclopropylAniline->MIC Nitroso Metabolite Formation RingOpened Ring-Opened Intermediate RadicalCation->RingOpened Irreversible Ring Opening CovalentAdduct Covalent Adduct RingOpened->CovalentAdduct Protein Adduction

Figure 1: Comparative metabolic pathways of N-isopropyl and N-cyclopropyl aniline derivatives.

Biological Activity and Pharmacological Profile

The choice between a cyclopropyl and isopropyl group can profoundly impact a compound's interaction with its biological target, leading to differences in potency, selectivity, and overall pharmacological effect. The rigid nature of the cyclopropyl group can enforce a specific conformation that is more favorable for binding to a target protein, leading to enhanced activity.[12] Conversely, the larger steric bulk of the isopropyl group might be either beneficial or detrimental depending on the topology of the binding site.

The diverse biological activities of cyclopropane-containing compounds are well-documented, ranging from enzyme inhibition to antimicrobial and antitumor effects.[12] In some cases, the introduction of a cyclopropyl group has been shown to improve the pharmacokinetic properties of a drug.[13]

Synthesis and Chemical Accessibility

Both N-cyclopropylanilines and N-isopropylanilines are synthetically accessible, though the methods for their preparation differ.

N-Isopropylaniline can be synthesized via the reductive amination of aniline with acetone or through the alkylation of aniline with an isopropyl halide. Catalytic distillation using an isopropanol feedstock over a catalyst like Cu-Cr/Al2O3 is also an effective industrial method.[14]

N-Cyclopropylaniline synthesis often involves the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with cyclopropylamine.[15] Other methods include the reaction of cyclopropyl halides with anilines.[16]

G cluster_0 Synthesis of N-Isopropylaniline cluster_1 Synthesis of N-Cyclopropylaniline Aniline_iso Aniline ReductiveAmination Reductive Amination Aniline_iso->ReductiveAmination CatalyticAlkylation Catalytic Alkylation Aniline_iso->CatalyticAlkylation Acetone Acetone Acetone->ReductiveAmination Isopropanol Isopropanol Isopropanol->CatalyticAlkylation N_Isopropylaniline N-Isopropylaniline ReductiveAmination->N_Isopropylaniline CatalyticAlkylation->N_Isopropylaniline Aniline_cyclo Aniline ArylBromide Aryl Bromide BuchwaldHartwig Buchwald-Hartwig Amination ArylBromide->BuchwaldHartwig Cyclopropylamine Cyclopropylamine Cyclopropylamine->BuchwaldHartwig N_Cyclopropylaniline N-Cyclopropylaniline BuchwaldHartwig->N_Cyclopropylaniline

Figure 2: Common synthetic routes for N-isopropyl and N-cyclopropyl aniline derivatives.

Experimental Protocols for Comparative Evaluation

To objectively compare cyclopropyl and isopropyl aniline derivatives, a series of standardized in vitro assays are essential.

Experimental Workflow

G Start Synthesize Analogs PhysChem Physicochemical Characterization (logP, pKa, Solubility) Start->PhysChem InVitro_ADME In Vitro ADME Assays Start->InVitro_ADME InVitro_Biology In Vitro Biological Assay (Target-based) Start->InVitro_Biology Data_Analysis Data Analysis & SAR Interpretation PhysChem->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) InVitro_ADME->Metabolic_Stability CYP_Inhibition CYP Inhibition (Recombinant CYPs) InVitro_ADME->CYP_Inhibition Metabolic_Stability->Data_Analysis CYP_Inhibition->Data_Analysis InVitro_Biology->Data_Analysis Decision Lead Optimization Decision Data_Analysis->Decision

Figure 3: A typical experimental workflow for the comparative evaluation of drug candidates.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

  • Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

  • Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical balance, flasks, orbital shaker, centrifuge, HPLC-UV.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a known amount of the stock solution to a flask containing a biphasic mixture of n-octanol and water.

    • Shake the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the aqueous and octanol phases.

    • Quantify the concentration of the test compound in each phase using a validated HPLC-UV method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Express the result as logP.

  • Self-Validation: Run a standard compound with a known logP value in parallel as a positive control. A blank (vehicle only) should also be included.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To assess the intrinsic clearance of the test compounds by microsomal enzymes.

  • Materials: Test compound, Human Liver Microsomes (HLM), NADPH regenerating system, phosphate buffer, positive control substrate (e.g., testosterone), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS.

  • Procedure:

    • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Include a negative control (without NADPH) to account for non-enzymatic degradation.

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • Trustworthiness: The inclusion of a known rapidly metabolized compound (positive control) and a stable compound (negative control) validates the assay's performance.

Conclusion and Strategic Recommendations

The decision to employ a cyclopropyl or an isopropyl group on an aniline core is not a trivial one and carries significant implications for a drug candidate's profile.

  • Choose a cyclopropyl group when:

    • Increased rigidity is desired to enhance potency or selectivity.

    • A slight reduction in lipophilicity is needed to improve solubility or other ADME properties.

    • Metabolic hotspots on an analogous isopropyl group need to be blocked. However, this must be balanced with a thorough investigation into potential mechanism-based CYP inhibition.

  • Choose an isopropyl group when:

    • A degree of conformational flexibility is beneficial for target engagement.

    • The larger steric bulk is known to be well-tolerated or advantageous in the binding pocket.

    • Concerns about mechanism-based CYP inhibition associated with cyclopropylamines are high, and a more predictable metabolic pathway is preferred.

Ultimately, the optimal choice must be guided by empirical data. The systematic synthesis and parallel evaluation of both cyclopropyl and isopropyl aniline analogs, as outlined in the experimental workflow, is the most robust strategy to elucidate the structure-activity and structure-property relationships that will drive the successful optimization of a lead compound.

References

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of medicinal chemistry, 48(12), 3975–3981.
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • Salaun, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
  • Pross, A., & Zefirov, N. S. (1993). Theoretical study of α-substituted isopropyl and cyclopropyl anions. Tetrahedron, 49(24), 5275-5282.
  • McNeill, K., & Canonica, S. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4286-4294.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2187-2198.
  • BenchChem. (2025). The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery.
  • Gleason, J. L., & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Nature Chemistry, 16(11), 1326-1332.
  • Drug Design Org. (n.d.). Bioisosterism.
  • Oreate AI Blog. (2026). Understanding the Distinction: Isopropyl vs. Propyl.
  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.
  • Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15024-15031.
  • McNeill, K., & Canonica, S. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications.
  • ResearchGate. (2025). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4086.
  • Guengerich, F. P., et al. (1984). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 106(21), 6446-6447.
  • ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation.
  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 6.
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines.
  • The Royal Society of Chemistry. (n.d.). Synthesis of isopropyl aniline (imine).
  • ResearchGate. (n.d.). Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue.
  • ResearchGate. (2025). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes.
  • PubChem. (n.d.). N-Isopropylaniline.
  • Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
  • Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32.
  • ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • MySkinRecipes. (n.d.). N-Isopropylaniline.

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 2,4-dicyclopropylaniline

Theoretical Framework: Predicting the Spectral Characteristics of 2,4-dicyclopropylaniline The UV-Vis absorption spectrum of an aromatic amine like aniline is dominated by π → π* transitions within the benzene ring. The...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Predicting the Spectral Characteristics of 2,4-dicyclopropylaniline

The UV-Vis absorption spectrum of an aromatic amine like aniline is dominated by π → π* transitions within the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group extends the conjugated system, influencing the energy of these transitions. Typically, aniline exhibits two main absorption bands: a strong primary band (the E2-band) around 230-240 nm and a weaker secondary band (the B-band) with fine structure around 280-290 nm. The introduction of substituents to the aniline ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.

In the case of 2,4-dicyclopropylaniline, the key substituents are two cyclopropyl groups at positions 2 and 4. Cyclopropyl groups, while being alkyl substituents, are known to exhibit some degree of π-character due to the strained nature of their three-membered ring. This can lead to electronic interactions with the aromatic system.

Expected Spectral Features:

  • Bathochromic Shift: The electron-donating nature of the amino group and the potential for hyperconjugation from the cyclopropyl groups are expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted aniline. This is because these groups increase the electron density of the benzene ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Solvent Effects: The position and intensity of the absorption bands of anilines are sensitive to the polarity of the solvent.[1][2][3][4] In polar solvents, hydrogen bonding with the amino group can lead to a hypsochromic (blue) shift of the π → π* transition. Conversely, in non-polar solvents, the spectrum is expected to more closely represent the intrinsic electronic transitions of the molecule.

To provide a concrete comparison, let's consider the known spectral data for aniline and related compounds.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
AnilineEthanol230, 2808600, 1430
o-toluidineNMP~350 (n-π*)Not specified
p-nitroanilineWater380Not specified
p-nitroanilineCyclohexane320Not specified

Note: The data for o-toluidine represents an n-π transition, which is also possible for anilines, though often weaker than the π → π* transitions.*[5] The significant solvent effect observed for p-nitroaniline highlights the importance of solvent selection in UV-Vis spectroscopy.[4]

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum of 2,4-dicyclopropylaniline. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation
  • Analyte: 2,4-dicyclopropylaniline (synthesis and purification to >98% purity is a prerequisite)

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile.

  • Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2550 or equivalent) with a wavelength range of 200-800 nm.[6]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Start stock_solution Prepare a concentrated stock solution of 2,4-dicyclopropylaniline in the chosen solvent. start->stock_solution serial_dilution Perform serial dilutions to obtain a series of working solutions with varying concentrations. stock_solution->serial_dilution instrument_setup Set up the spectrophotometer: select wavelength range, slit width, and scan speed. serial_dilution->instrument_setup baseline Record a baseline spectrum with the solvent-filled cuvette. instrument_setup->baseline sample_scan Scan the absorbance of each working solution from lowest to highest concentration. baseline->sample_scan lambda_max Identify the wavelength(s) of maximum absorbance (λmax). sample_scan->lambda_max beer_lambert Construct a Beer-Lambert plot (Absorbance vs. Concentration) to determine the molar absorptivity (ε). lambda_max->beer_lambert report Report λmax, ε, and the solvent used. beer_lambert->report

Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of 2,4-dicyclopropylaniline and dissolve it in a known volume of the chosen solvent (e.g., ethanol) to prepare a stock solution of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µg/mL. The optimal concentration range will result in absorbance values between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.

    • Use a slit width of 1.0 nm.

    • Set the scan speed to a medium setting.

  • Data Acquisition:

    • Fill both the sample and reference cuvettes with the solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvettes.

    • Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat this process for all working solutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • From the spectra, determine the wavelength of maximum absorbance (λmax).

    • For each λmax, plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of this plot will be the molar absorptivity (ε) since the path length (b) is 1 cm.

Comparative Analysis with Alternative Aromatic Amines

A comparative analysis of the UV-Vis spectrum of 2,4-dicyclopropylaniline with other aromatic amines is crucial for understanding its electronic properties.

compound_comparison Aniline Aniline -H DCA 2,4-dicyclopropylaniline -c-C3H5 at C2 & C4 Aniline->DCA Addition of cyclopropyl groups (Expected bathochromic shift) DMA 2,4-dimethylaniline -CH3 at C2 & C4 Aniline->DMA Addition of methyl groups (Bathochromic shift) DMA->DCA Cyclopropyl vs. Methyl (Potential for further shift due to ring strain)

Caption: Structural comparison of 2,4-dicyclopropylaniline with related anilines.

The comparison with 2,4-dimethylaniline is particularly insightful. Both molecules have alkyl substituents at the same positions. However, the unique electronic nature of the cyclopropyl group may lead to a more significant bathochromic shift and potentially a higher molar absorptivity compared to the dimethyl analogue.

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the UV-Vis absorption spectrum of 2,4-dicyclopropylaniline. By leveraging the extensive knowledge of aniline and its derivatives, we can predict the spectral characteristics of this novel compound. The detailed experimental protocol ensures that researchers can obtain reliable and high-quality data. This information is invaluable for professionals in drug development and materials science who rely on a thorough understanding of a molecule's electronic properties for their applications.

References

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo...
  • ResearchGate. (n.d.). UV‐Vis absorption spectra (in C6H6) of a 1 : 1 mixture of aniline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile.... Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and structural properties of para-diselenopyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Spectrum of Aniline Violet in presence of different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Retrieved from [Link]

  • Academic Journal of Research and Scientific Publishing. (2021). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystal Structures, and Spectroscopic Properties of Novel Gadolinium and Erbium Triphenylsiloxide Coordination Entities. Retrieved from [Link]

  • PubMed. (2014). The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform. Retrieved from [Link]

  • Science Publishing Group. (2017). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2,4-Dicyclopropylaniline

Executive Summary & Chemical Profile[1][2] 2,4-Dicyclopropylaniline is a specialized aniline derivative characterized by two strained cyclopropyl rings.[1] Unlike standard anilines, the presence of cyclopropyl groups sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2,4-Dicyclopropylaniline is a specialized aniline derivative characterized by two strained cyclopropyl rings.[1] Unlike standard anilines, the presence of cyclopropyl groups significantly increases lipophilicity and introduces specific reactivity concerns regarding ring strain.

Effective disposal requires treating this compound not just as a generic organic waste, but as a toxic, lipophilic organic base capable of causing methemoglobinemia upon exposure and severe long-term aquatic toxicity.[1]

Chemical Property Matrix for Disposal
PropertyCharacteristicOperational Implication
Functional Group Aromatic Amine (Aniline)Toxic: Potential for skin absorption and methemoglobinemia.[1]
Substituents 2,4-DicyclopropylStrained Ring: Susceptible to acid-catalyzed ring opening; increases metabolic stability and lipophilicity.[1]
Physical State Viscous Liquid / Low-Melting SolidContainment: Requires leak-proof secondary containment; do not treat as a dry solid.[1]
Reactivity Weak Organic BaseIncompatible: Exothermic reaction with strong acids.[1] Incompatible with strong oxidizers.[1]
Flash Point > 93°C (Estimated)Combustibility: Class IIIB Combustible Liquid.[1]

Pre-Disposal Assessment & Segregation (The "Self-Validating System")[1]

To ensure safety, we utilize a Functional Group Segregation approach.[1] This system validates itself: if you follow the segregation rules based on chemical structure, you automatically prevent incompatible reactions (fire, explosion, gas evolution).[1]

The Segregation Logic
  • Base Isolation: As an amine, 2,4-dicyclopropylaniline will react exothermically with acids to form salts.[1] While not explosive, this heat generation can pressurize waste containers or compromise the integrity of other waste streams.

    • Rule:NEVER add to the "Acidic Organic" waste stream.

  • Oxidation Prevention: Anilines are electron-rich and prone to oxidation.[1] Mixing with strong oxidizers (e.g., nitric acid, peroxides) can lead to rapid, uncontrollable oxidation or ignition.[1]

    • Rule:NEVER add to "Oxidizer" waste streams.[1]

  • Halogen Check: Unless synthesized as a salt (e.g., hydrochloride), the free base is non-halogenated.[1]

    • Rule: Segregate into "Non-Halogenated Organic" waste, provided the solvent carrier is also non-halogenated.[1]

DOT Visualization: Disposal Decision Tree

The following logic flow ensures the compound ends up in the correct waste stream.

DisposalWorkflow Start Start: 2,4-Dicyclopropylaniline Waste CheckState Is it Solid or Liquid? Start->CheckState CheckMix Is it mixed with other chemicals? CheckState->CheckMix Liquid/Solution Segregation Segregate: Non-Halogenated Organic Base CheckState->Segregation Pure Solid AnalyzeMix Analyze Mixture Compatibility CheckMix->AnalyzeMix Mixture CheckMix->Segregation Pure Compound AnalyzeMix->Segregation Compatible Solvents Container Container: HDPE or Glass (Amber) Segregation->Container Labeling Label: 'Toxic, Organic, Basic' Container->Labeling Vendor Final Disposal: High-Temp Incineration Labeling->Vendor

Figure 1: Logical workflow for categorizing and containerizing 2,4-dicyclopropylaniline waste.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (double-gloved) or Silver Shield/4H laminate.[1] Why: Anilines penetrate skin rapidly.[1] Standard latex is insufficient.[1]

  • Respiratory: If handling neat liquid outside a fume hood, use a half-mask respirator with organic vapor cartridges (OV).[1]

  • Eye Protection: Chemical splash goggles.[1]

Phase 2: Waste Containerization[1]
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Avoid: Metal containers if the waste stream contains moisture, as amines can be corrosive to certain alloys over time.[1]

  • Bulking (Solvent Waste):

    • If the compound is dissolved in a solvent (e.g., Methanol, DMSO), ensure the solvent is compatible with the "Non-Halogenated Organic" stream.[1]

    • Critical Stop: If dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must move to the "Halogenated Organic" stream.

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Mandatory Fields:

      • Chemical Name: "2,4-Dicyclopropylaniline" (Do not use abbreviations).[1]

      • Hazards: "Toxic," "Irritant," "Combustible."[1]

Phase 3: Final Disposal (Vendor Handoff)[1]
  • Method: The only acceptable final disposal method is High-Temperature Incineration (Fuel Blending).[1]

  • Why: Incineration ensures complete destruction of the aromatic ring and the cyclopropyl groups. Landfilling is strictly prohibited due to the high aquatic toxicity and potential for groundwater leaching.

Emergency Contingencies: Spills & Exposure[1][2][3]

Spill Management Protocol

Scenario: 100mL spill of neat 2,4-dicyclopropylaniline on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area.[1] Anilines have a distinct odor and vapor toxicity.[1][2]

  • Containment:

    • Do NOT use paper towels (increases surface area for evaporation).[1]

    • Use Vermiculite or Clay-based absorbents .[1]

    • Prohibited: Do not use sawdust.[1] The combination of an oxidizable amine and combustible sawdust creates a fire hazard.

  • Decontamination:

    • After absorbing the bulk liquid, wash the surface with a mild surfactant (soap and water).

    • Advanced Decon: A dilute solution of acetic acid (5%) can help solubilize residue for cleaning, but this generates a salt waste that must be collected.[1]

Exposure Response[1][3]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1][3] Do not use alcohol (enhances skin absorption).[1] Seek medical attention for potential methemoglobinemia monitoring.[1]

  • Inhalation: Move to fresh air immediately.

Regulatory Compliance (RCRA & EPA)[1]

While 2,4-dicyclopropylaniline does not have a specific "P" or "U" list code (unlike Aniline, U012), it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]

  • Waste Characterization: It must be treated as Hazardous Waste .[1]

  • EPA Waste Codes (Likely Applicable):

    • D001: If the specific solvent mixture has a flashpoint < 60°C.[1]

    • Toxic: While it may not trigger the TCLP D003 limit specifically, the generator must apply "Knowledge of Process" to classify it as toxic.

  • TSCA Status: Ensure the compound is used strictly for R&D purposes if it is not on the TSCA inventory.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

  • PubChem. (n.d.).[1][4] Compound Summary: Aniline Derivatives and Toxicity Profiles. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1] [Link][1]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dicyclopropylaniline

This guide provides essential safety and logistical information for the handling and disposal of 2,4-dicyclopropylaniline. As a substituted aromatic amine, this compound requires stringent safety protocols to mitigate po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,4-dicyclopropylaniline. As a substituted aromatic amine, this compound requires stringent safety protocols to mitigate potential health risks. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the necessary protective measures, moving beyond a simple checklist to instill a culture of safety and precision in the laboratory.

The following guidance is based on the known hazards of the aromatic amine chemical class.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for 2,4-dicyclopropylaniline upon its availability and to adhere to your institution's specific safety protocols.

Hazard Identification: Understanding the Risk Profile of Aromatic Amines

Aromatic amines as a class of compounds present significant health hazards.[1] They can be readily absorbed through the skin, and exposure can occur via inhalation, ingestion, or direct contact.[1][3] Analogous compounds, such as 2,4-dichloroaniline and 2,4-xylidine, are classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

Potential health effects from exposure to aromatic amines include:

  • Acute Toxicity: Exposure can lead to immediate health effects. Symptoms may include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to poor oxygen circulation).[3]

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the liver, kidneys, and blood system.[5][6]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[7]

  • Carcinogenicity: Many aromatic amines are considered potential occupational carcinogens.[1][3]

  • Environmental Hazards: These compounds are often toxic to aquatic life with long-lasting effects.[4][7]

Given these risks, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical necessity for safe handling.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the primary defense against chemical exposure.[1][8][9] All PPE must be of safe design and construction and maintained in a clean and reliable condition.[9][10]

Summary of Required PPE
Protection Type Equipment Specification Rationale for Use
Respiratory NIOSH-approved air-purifying respirator with organic vapor cartridges.To prevent inhalation of harmful vapors or aerosols, especially when handling the substance outside of a fume hood or when dealing with powders.[2][8]
Eye and Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against splashes and vapors that can cause serious eye damage.[2][8][11]
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.Aromatic amines are readily absorbed through the skin. Double gloving is recommended for enhanced protection.[1][12]
Body A flame-resistant lab coat, supplemented with a chemically resistant apron for large quantities or splash-prone tasks.Prevents skin contact and protects personal clothing from contamination.[8]
Foot Closed-toe shoes made of a durable, non-porous material.Protects feet from spills and falling objects.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for the safe handling of 2,4-dicyclopropylaniline.

Step 1: Pre-Handling Checklist
  • Verify Equipment: Ensure a certified chemical fume hood is operational.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.

  • Prepare Workspace: Designate a specific area for handling the chemical. Ensure it is clean and uncluttered. Place a plastic-backed absorbent pad on the work surface to contain minor spills.[13]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Handling the Chemical
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood: All manipulations of 2,4-dicyclopropylaniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[14]

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust or aerosols.[4]

  • Use Appropriate Tools: Use spatulas and other tools designated for handling this chemical to prevent cross-contamination.

  • Keep Containers Closed: Keep the container tightly sealed when not in use.[6]

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work area and any equipment used.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron, lab coat, and face/eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[4][12][15]

Disposal Plan: Managing Aromatic Amine Waste

Chemical waste containing 2,4-dicyclopropylaniline must be treated as hazardous waste.[16] Improper disposal can lead to environmental contamination.[1][4][17]

  • Segregation: Keep aromatic amine waste separate from other chemical waste streams to prevent hazardous reactions.[18]

  • Labeling: Collect all liquid and solid waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[16][18]

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[16][18][19] Do not pour amine waste down the drain.[4][18]

Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow for handling 2,4-dicyclopropylaniline, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Full PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood handle_chem 3. Handle Chemical prep_hood->handle_chem Execute Protocol cleanup_area 4. Decontaminate Area handle_chem->cleanup_area Work Complete dispose_waste 5. Segregate Hazardous Waste cleanup_area->dispose_waste remove_ppe 6. Doff PPE dispose_waste->remove_ppe wash_hands 7. Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of 2,4-Dicyclopropylaniline.

References

  • 2,4-DICHLOROPHENOL HAZARD SUMMARY. (2006, January). New Jersey Department of Health. Retrieved February 5, 2026, from [Link]

  • SAFETY DATA SHEET 2,4-Xylidine. (2023, March 20). Deepak Nitrite. Retrieved February 5, 2026, from [Link]

  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio. Retrieved February 5, 2026, from [Link]

  • 2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved February 5, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 5, 2026, from [Link]

  • 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. (2006, October). New Jersey Department of Health. Retrieved February 5, 2026, from [Link]

  • 1910.132 - General requirements. (n.d.). Occupational Safety and Health Administration. Retrieved February 5, 2026, from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved February 5, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 5, 2026, from [Link]

  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved February 5, 2026, from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved February 5, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved February 5, 2026, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved February 5, 2026, from [Link]

  • Aromatic Amine Pollution. (2025, December 1). Sustainability Directory. Retrieved February 5, 2026, from [Link]

  • SKC OSHA / NIOSH Sampling Guide for Aniline (Amines, Aromatic). (n.d.). SKC Inc. Retrieved February 5, 2026, from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 5, 2026, from [Link]

  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999, March). New Jersey Department of Health. Retrieved February 5, 2026, from [Link]

  • Amines, Aromatic (2002). (n.d.). Wikisource. Retrieved February 5, 2026, from [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press. Retrieved February 5, 2026, from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved February 5, 2026, from [Link]

  • Chemical Hazards. (2025-2026). EHSO Manual. Retrieved February 5, 2026, from [Link]

  • ANILINE. (2024, March 29). Occupational Safety and Health Administration. Retrieved February 5, 2026, from [Link]

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